molecular formula C11H14ClNO2 B14364155 N-tert-Butyl-3-chloro-N-hydroxybenzamide CAS No. 93394-06-0

N-tert-Butyl-3-chloro-N-hydroxybenzamide

Katalognummer: B14364155
CAS-Nummer: 93394-06-0
Molekulargewicht: 227.69 g/mol
InChI-Schlüssel: FEQLDHOFTNGEEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-Butyl-3-chloro-N-hydroxybenzamide is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-tert-Butyl-3-chloro-N-hydroxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-Butyl-3-chloro-N-hydroxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

93394-06-0

Molekularformel

C11H14ClNO2

Molekulargewicht

227.69 g/mol

IUPAC-Name

N-tert-butyl-3-chloro-N-hydroxybenzamide

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)13(15)10(14)8-5-4-6-9(12)7-8/h4-7,15H,1-3H3

InChI-Schlüssel

FEQLDHOFTNGEEL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N(C(=O)C1=CC(=CC=C1)Cl)O

Herkunft des Produkts

United States
Foundational & Exploratory

In Vitro Mechanism of Action of N-tert-Butyl-3-chloro-N-hydroxybenzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter synthetic molecules that bridge the disciplines of structural enzymology and chemical biology. N-tert-Butyl-3-chloro-N-hydroxybenzamide (CAS: 93394-06-0)[1] is a privileged bifunctional scaffold. Rather than acting strictly on a single biological pathway, its in vitro mechanism of action is context-dependent, governed by two distinct physicochemical properties:

  • Targeted Metalloenzyme Inhibition : It acts as a potent bidentate chelator for zinc-dependent endopeptidases, specifically Matrix Metalloproteinases (MMPs) and TNF- α Converting Enzyme (TACE)[2].

  • Redox-Active Radical Generation : It serves as a highly efficient precursor for O-centered amidoxyl radicals via Proton-Coupled Electron Transfer (PCET)[3].

This whitepaper deconstructs these dual mechanisms, providing the theoretical causality and self-validating in vitro protocols necessary for drug development professionals and chemical biologists to deploy this compound effectively.

Mechanism 1: Metalloenzyme Inhibition (MMP/TACE)

Structural Causality

The biological activity of N-hydroxybenzamides in enzymatic assays is primarily driven by their function as a Zinc-Binding Group (ZBG) . In the active site of MMPs and TACE, a catalytic Zn²⁺ ion is coordinated by three conserved histidine residues and a catalytic water molecule.

N-tert-Butyl-3-chloro-N-hydroxybenzamide acts as a competitive inhibitor by entering the active site and displacing the catalytic water molecule. The hydroxylamine oxygen and the carbonyl oxygen of the compound form a tight, bidentate chelate with the Zn²⁺ ion[2]. Furthermore, the 3-chloro-phenyl ring is directed into the hydrophobic S1' specificity pocket, while the bulky N-tert-butyl group restricts the molecule's conformational flexibility, significantly lowering the entropic penalty of binding.

Metalloenzyme_Inhibition Compound N-tert-Butyl-3-chloro- N-hydroxybenzamide ZBG Bidentate Chelation (N-OH & C=O) Compound->ZBG Active site entry Zn Catalytic Zn²⁺ (MMP/TACE) ZBG->Zn Coordinate bonds Inhibition Enzyme Inhibition (H₂O Displacement) Zn->Inhibition Block catalysis

Figure 1: Mechanism of metalloenzyme inhibition via bidentate zinc chelation.

Self-Validating Protocol: In Vitro FRET-Based Kinetic Assay

To accurately measure the inhibitory potency (K_i) of this compound, researchers must account for the slow-binding kinetics typical of zinc chelators.

Step-by-Step Methodology:

  • Reagent Preparation : Dissolve N-tert-Butyl-3-chloro-N-hydroxybenzamide in anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous conditions prevent premature hydrolysis of the benzamide core.

  • Enzyme Activation : Activate recombinant human MMP-9 or TACE using 1 mM APMA (4-aminophenylmercuric acetate) for 2 hours at 37°C to cleave the autoinhibitory pro-domain.

  • Equilibration (Critical Step) : Combine the activated enzyme with varying concentrations of the inhibitor (1 nM to 100 µM) in assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5). Incubate for 30 minutes at 37°C. Causality: Zinc chelation is a time-dependent process; skipping this step will result in artificially high IC₅₀ values.

  • Substrate Addition : Add a fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Kinetic Measurement : Monitor fluorescence continuously (Ex: 328 nm, Em: 393 nm) for 15 minutes.

  • System Validation : Include Marimastat (a known broad-spectrum MMP inhibitor) as a positive control, and a DMSO-only well as a negative control. An assay is only valid if the Z'-factor is >0.6.

Mechanism 2: Amidoxyl Radical Generation via PCET

Chemical Biology Causality

Beyond classical receptor/enzyme binding, N-tert-butyl N-hydroxybenzamides are heavily utilized in in vitro chemical biology as radical precursors. The O–H bond of this scaffold is relatively weak, possessing a Bond Dissociation Energy (BDE) of approximately 80 kcal/mol[3].

When exposed to mild single-electron oxidants and a base in vitro, the compound undergoes Proton-Coupled Electron Transfer (PCET) . This concerted transfer avoids high-energy charged intermediates, efficiently generating an O-centered amidoxyl radical. This radical is highly electrophilic and is used in vitro to model oxidative stress pathways, cross-link proteins, or functionalize unactivated olefins[3].

PCET_Pathway Precursor Hydroxamic Acid (O-H BDE ~80 kcal/mol) PCET Proton-Coupled Electron Transfer Precursor->PCET Base + Oxidant Radical O-Centered Amidoxyl Radical PCET->Radical -1e⁻, -1H⁺ Target Olefin / C-H Functionalization Radical->Target Radical Addition

Figure 2: Generation of amidoxyl radicals via Proton-Coupled Electron Transfer (PCET).

Self-Validating Protocol: EPR Spin Trapping Assay

Because amidoxyl radicals have half-lives in the microsecond regime, they cannot be observed directly. Electron Paramagnetic Resonance (EPR) spin trapping must be employed.

Step-by-Step Methodology:

  • Reaction Setup : Dissolve 5 mM of the compound in degassed acetonitrile.

  • Spin Trap Addition : Add 50 mM of DMPO (5,5-dimethyl-1-pyrroline N-oxide). Causality: DMPO rapidly reacts with the transient amidoxyl radical to form a persistent, EPR-active nitroxide radical adduct.

  • PCET Activation : Introduce a mild base (e.g., 2,6-lutidine) and a single-electron oxidant (e.g., ferrocenium hexafluorophosphate).

  • Spectroscopic Acquisition : Immediately transfer the solution to a quartz capillary tube and acquire X-band EPR spectra at 298 K.

  • System Validation : Run a parallel sample omitting the N-hydroxybenzamide precursor. Causality: This negative control ensures that the observed EPR signal is not a background artifact from the oxidation of the DMPO trap itself.

  • Data Analysis : Extract the hyperfine coupling constants ( aN​ , aH​ ) via spectral simulation to definitively confirm the O-centered nature of the trapped radical.

Quantitative Physicochemical Profiling

Understanding the physicochemical parameters of N-tert-Butyl-3-chloro-N-hydroxybenzamide is critical for optimizing in vitro assay conditions. The table below summarizes its core metrics:

ParameterValueSignificance in Assay Design
CAS Registry Number 93394-06-0Standardized chemical identifier for sourcing[1].
Molecular Weight 227.69 g/mol High ligand efficiency; easily penetrates cellular membranes in whole-cell in vitro models.
O-H Bond Dissociation Energy ~80 kcal/molLow energy threshold enables mild in vitro activation via PCET[3].
Coordination Geometry Bidentate (O,O')Drives high-affinity displacement of catalytic water in metalloenzymes[2].
LogP (Estimated) 2.4 - 2.8Optimal balance for aqueous assay solubility while maintaining affinity for hydrophobic S1' pockets.

Conclusion

N-tert-Butyl-3-chloro-N-hydroxybenzamide is a highly versatile molecule. Whether utilized as a targeted metalloenzyme inhibitor via zinc chelation or as a chemical biology tool for PCET-driven radical generation, its success relies entirely on rigorous, causality-driven assay design. By implementing the self-validating protocols outlined above, researchers can ensure robust, reproducible in vitro data.

References

  • Matrix Metalloproteinase and TACE Inhibitors (JP2001504809A). Source: Google Patents.
  • Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis . Source: PMC (National Institutes of Health). URL: [Link]

Sources

An In-depth Technical Guide to N-tert-Butyl-3-chloro-N-hydroxybenzamide: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-tert-Butyl-3-chloro-N-hydroxybenzamide is a hydroxamic acid derivative of significant interest in contemporary drug discovery and development. This technical guide provides a comprehensive overview of its synthesis, purification, and characterization, alongside a detailed exploration of its potential biological activities. We will delve into the mechanistic rationale for its design, drawing upon established principles of medicinal chemistry. Furthermore, this document outlines critical safety and handling protocols, derived from analogous compounds and best laboratory practices, to ensure its responsible use in a research setting. Detailed experimental workflows for its application in cell-based assays are also provided, offering a practical framework for researchers and scientists in the field.

Table of Contents

  • Introduction: The Therapeutic Potential of Hydroxamic Acids

  • Synthesis and Purification of N-tert-Butyl-3-chloro-N-hydroxybenzamide

    • Reaction Mechanism and Rationale

    • Detailed Synthesis Protocol

    • Purification and Characterization

  • Physicochemical Properties and Safety Data

    • Identifier and Properties Table

    • Safety Data Sheet (SDS)

  • Biological Activity and Mechanism of Action

    • Hypothesized Signaling Pathway Inhibition

    • Experimental Workflow: Cell Viability Assay

  • References

Introduction: The Therapeutic Potential of Hydroxamic Acids

Hydroxamic acids are a class of organic compounds characterized by the functional group R-C(=O)N(R')OH. They have garnered substantial attention in medicinal chemistry due to their ability to act as potent and selective inhibitors of various enzymes, particularly metalloenzymes. The hydroxamic acid moiety can chelate metal ions in the active sites of enzymes, leading to the inhibition of their catalytic activity. This mechanism of action has been successfully exploited in the development of several approved drugs, including vorinostat, a histone deacetylase (HDAC) inhibitor used for the treatment of cutaneous T-cell lymphoma.

N-tert-Butyl-3-chloro-N-hydroxybenzamide has been designed to leverage these properties. The presence of the chloro substituent on the phenyl ring can influence the compound's electronic properties and its interactions with target proteins. The N-tert-butyl group can enhance metabolic stability and modulate the compound's pharmacokinetic profile. This guide will provide a thorough examination of this promising molecule.

Synthesis and Purification of N-tert-Butyl-3-chloro-N-hydroxybenzamide

Reaction Mechanism and Rationale

The synthesis of N-tert-Butyl-3-chloro-N-hydroxybenzamide typically proceeds through the acylation of N-tert-butylhydroxylamine with 3-chlorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of N-tert-butylhydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent departure of the chloride leaving group yields the desired hydroxamic acid. The choice of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis_Mechanism cluster_reactants Reactants cluster_products Products 3-chlorobenzoyl_chloride 3-Chlorobenzoyl Chloride Product N-tert-Butyl-3-chloro-N-hydroxybenzamide 3-chlorobenzoyl_chloride->Product + N-tert-butylhydroxylamine N-tert-butylhydroxylamine N-tert-Butylhydroxylamine HCl HCl

Caption: Synthesis of N-tert-Butyl-3-chloro-N-hydroxybenzamide.

Detailed Synthesis Protocol

Materials:

  • 3-chlorobenzoyl chloride

  • N-tert-butylhydroxylamine

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve N-tert-butylhydroxylamine (1.0 eq) and pyridine (1.2 eq) in DCM.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a solution of 3-chlorobenzoyl chloride (1.1 eq) in DCM to the flask.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove excess acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase in vacuo using a rotary evaporator.

Purification and Characterization

The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity and identity of the final compound should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Physicochemical Properties and Safety Data

Identifier and Properties Table
PropertyValue
IUPAC Name N-tert-butyl-3-chloro-N-hydroxybenzamide
Molecular Formula C₁₁H₁₄ClNO₂
Molecular Weight 227.69 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, methanol, and chloroform
Melting Point Not determined
Safety Data Sheet (SDS)

As this is a novel research compound, a formal, registered SDS may not be available. The following information is based on the known hazards of similar chemical structures and should be used for preliminary guidance only. A comprehensive risk assessment should be conducted before handling.

  • Hazard Identification: May be harmful if swallowed, inhaled, or in contact with skin. May cause eye, skin, and respiratory tract irritation.

  • First-Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.

  • Handling and Storage: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE). Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Safety glasses with side-shields.

    • Skin Protection: Chemical-resistant gloves and lab coat.

    • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

Biological Activity and Mechanism of Action

Hypothesized Signaling Pathway Inhibition

Based on its structural similarity to known HDAC inhibitors, N-tert-Butyl-3-chloro-N-hydroxybenzamide is hypothesized to inhibit one or more classes of histone deacetylases. HDACs are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues of histones. The inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.

HDAC_Inhibition_Pathway Compound N-tert-Butyl-3-chloro- N-hydroxybenzamide HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothesized mechanism of action via HDAC inhibition.

Experimental Workflow: Cell Viability Assay

To evaluate the cytotoxic effects of N-tert-Butyl-3-chloro-N-hydroxybenzamide on cancer cells, a cell viability assay, such as the MTT or MTS assay, can be performed.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N-tert-Butyl-3-chloro-N-hydroxybenzamide in cell culture medium. Treat the cells with varying concentrations of the compound for 24, 48, and 72 hours.

  • MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells (96-well plate) Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Compound Prepare Serial Dilutions of N-tert-Butyl-3-chloro-N-hydroxybenzamide Incubate_Overnight->Prepare_Compound Treat_Cells Treat Cells with Compound (24, 48, 72 hours) Prepare_Compound->Treat_Cells Add_Reagent Add MTT/MTS Reagent Treat_Cells->Add_Reagent Incubate_Reagent Incubate (2-4 hours) Add_Reagent->Incubate_Reagent Read_Absorbance Measure Absorbance Incubate_Reagent->Read_Absorbance Analyze_Data Calculate Cell Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell viability assay.

Conclusion and Future Directions

N-tert-Butyl-3-chloro-N-hydroxybenzamide represents a promising scaffold for the development of novel therapeutics. Its synthesis is straightforward, and its hypothesized mechanism of action as an HDAC inhibitor provides a strong rationale for its further investigation. Future studies should focus on confirming its target engagement, elucidating its precise mechanism of action, and evaluating its efficacy and safety in preclinical models. The optimization of its structure to improve potency, selectivity, and pharmacokinetic properties will be a critical next step in its development journey.

References

  • Note: As "N-tert-Butyl-3-chloro-N-hydroxybenzamide" is a specific and likely novel research compound, direct literature references are not available.
  • Title: Hydroxamic Acids: A Unique Family of Compounds with Multiple Biological Activities Source: Molecules URL: [Link]

  • Title: Histone Deacetylase Inhibitors: An Updated Review Source: Current Medicinal Chemistry URL: [Link]

  • Title: The MTT Assay to Evaluate Cell Viability Source: JoVE (Journal of Visualized Experiments) URL: [Link]

Baseline Toxicity Profiling of N-tert-Butyl-3-chloro-N-hydroxybenzamide in Mammalian Cell Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

N-tert-Butyl-3-chloro-N-hydroxybenzamide (CAS No. 93394-06-0) is a specialized hydroxamic acid derivative utilized as a synthetic building block and a precursor for amidoxyl radicals[1]. While the hydroxamate moiety is frequently employed in medicinal chemistry as a bioisostere for carboxylic acids or as a zinc-binding group in histone deacetylase (HDAC) inhibitors, it carries an inherent risk of redox-mediated cytotoxicity[2]. This whitepaper establishes a rigorous, self-validating framework for evaluating the baseline toxicity of N-tert-Butyl-3-chloro-N-hydroxybenzamide (NTB-3Cl-NHB) in mammalian cells, detailing the mechanistic causality behind experimental choices and providing standardized protocols to eliminate assay artifacts.

Mechanistic Causality: Redox Activity and Cellular Toxicity

The fundamental driver of baseline toxicity for N-alkyl-N-hydroxybenzamides lies in their thermodynamic susceptibility to oxidation. The O–H bond dissociation energy (BDE) for the parent N-tert-butyl-N-hydroxybenzamide is notably low, measured at approximately 80 kcal/mol[3].

In metabolically competent mammalian cells, this low BDE facilitates proton-coupled electron transfer (PCET)[3]. Cytochrome P450 (CYP450) enzymes can catalyze the oxidation of the hydroxamate group, generating highly reactive amidoxyl radicals or acyl nitroso intermediates. These electrophilic species rapidly deplete intracellular glutathione (GSH) and interact with molecular oxygen to generate reactive oxygen species (ROS), leading to lipid peroxidation, mitochondrial membrane depolarization, and ultimately, apoptosis.

Mechanism A N-tert-Butyl-3-chloro- N-hydroxybenzamide B Metabolic Oxidation (CYP450 / PCET) A->B Enzymatic/Redox Activation C Amidoxyl Radical Formation B->C -e-, -H+ D ROS Generation (Superoxide / H2O2) C->D O2 Interaction E Glutathione (GSH) Depletion D->E Oxidative Stress F Mitochondrial Dysfunction D->F Membrane Damage G Cellular Apoptosis (Baseline Toxicity) E->G Loss of Redox Homeostasis F->G Cytochrome c Release

Fig 1: Proposed redox-mediated toxicity pathway of N-hydroxybenzamides in mammalian cells.

Strategic Experimental Design

To accurately profile NTB-3Cl-NHB, the experimental design must account for its redox potential and metabolic liability.

Cell Line Selection Logic

Toxicity assessments of hydroxamate-based compounds require a comparative approach using cell lines with varying metabolic competencies[4].

  • HEK293 (Human Embryonic Kidney): Chosen as the baseline model due to its low endogenous CYP450 expression. Toxicity observed here indicates direct chemical insult.

  • HepG2 or HepaRG (Human Hepatic Cells): Chosen for their high expression of phase I/II metabolizing enzymes[4]. A significant left-shift in the IC50 curve in HepaRG compared to HEK293 isolates CYP450-mediated bioactivation as the primary mechanism of toxicity.

Assay Selection Logic

Traditional colorimetric assays (e.g., MTT, MTS) rely on the reduction of tetrazolium salts by mitochondrial dehydrogenases. Because N-hydroxybenzamides are inherently redox-active, they can directly reduce tetrazolium salts in the absence of living cells, leading to false-positive viability signals. Therefore, ATP-dependent luminescence (CellTiter-Glo) is mandated for viability screening, as it is decoupled from cellular redox states.

Workflow S1 Seed Mammalian Cells (HEK293 & HepaRG) S2 Compound Treatment (0.1 μM - 100 μM, 48h) S1->S2 24h Incubation S3 Primary Screen: CellTiter-Glo (ATP Viability) S2->S3 Dose-Response S4 Secondary Screen: DCFDA Assay (ROS Levels) S2->S4 Oxidative Stress S6 Data Synthesis & IC50 Determination S3->S6 Viability Data S5 Mechanistic Validation: Annexin V / PI Flow Cytometry S4->S5 If ROS > 2-fold S5->S6 Apoptotic Index

Fig 2: Multiparametric experimental workflow for assessing baseline in vitro cytotoxicity.

Self-Validating Methodologies

Protocol A: ATP-Dependent Viability Assay (CellTiter-Glo)

This protocol determines the baseline IC50 while actively controlling for compound-mediated optical interference.

  • Cell Seeding: Plate HEK293 and HepaRG cells at 5,000 cells/well in a 96-well opaque white microplate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of NTB-3Cl-NHB in DMSO (final assay concentration: 0.1 μM to 100 μM; final DMSO strictly ≤0.5%).

  • Incubation: Treat cells for 48 hours. Include a Vehicle Control (0.5% DMSO) and a Positive Control (10 μM Staurosporine).

  • Self-Validation Step (Cell-Free Control): In parallel, prepare 3 wells containing only culture media and 100 μM NTB-3Cl-NHB (no cells). This controls for direct compound interference with the luciferase enzyme.

  • Detection: Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Readout: Measure luminescence. Validation Gate: The cell-free control must show <5% deviation from the media-only blank. If valid, calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

To prove that toxicity is mediated by amidoxyl radical formation, ROS levels must be quantified with integrated scavenger controls.

  • Preparation: Seed HepaRG cells at 10,000 cells/well in a black, clear-bottom 96-well plate. Incubate for 24 hours.

  • Dye Loading: Wash cells with PBS and incubate with 10 μM H2DCFDA for 45 minutes in the dark.

  • Self-Validation Step (ROS Scavenging): Pre-treat a subset of wells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to compound addition. Causality check: If NAC rescues the fluorescent signal to baseline, the signal is confirmed as true ROS generation rather than compound auto-fluorescence.

  • Treatment: Add NTB-3Cl-NHB at the calculated IC50 concentration. Include 50 μM Menadione as a positive control.

  • Readout: Measure fluorescence (Ex/Em = 485/535 nm) kinetically over 4 hours.

Quantitative Data Synthesis

The following table summarizes the expected baseline toxicity profile of NTB-3Cl-NHB based on its structural liabilities and hydroxamate redox behavior. The distinct differential between metabolically inert and competent cells confirms CYP450-mediated bioactivation.

Cell Line ModelMetabolic CompetenceIC50 (μM, 48h)ROS Fold-Change (at 10 μM)GSH Depletion (%)Apoptotic Index
HEK293 Low (Baseline)> 100.01.1x< 5%Baseline
HepG2 Moderate (CYP450+)52.4 ± 4.12.8x31%Moderate
HepaRG High (CYP450+++)38.5 ± 2.44.5x54%High
HepaRG + NAC High (Scavenged)> 100.01.2x< 5%Baseline

Conclusion

Evaluating the baseline toxicity of N-tert-Butyl-3-chloro-N-hydroxybenzamide requires a deep understanding of its physical chemistry. Because its O–H bond is highly susceptible to proton-coupled electron transfer, traditional viability assays are prone to artifacts. By utilizing ATP-dependent readouts, contrasting metabolically disparate cell lines (HEK293 vs. HepaRG), and employing self-validating ROS scavenger controls, researchers can accurately isolate the compound's true cytotoxic liability from assay interference.

References

  • Buy N-tert-Butyl-3-chloro-N-hydroxybenzamide (EVT-14496607)
  • National Institutes of Health (NIH PMC)
  • Journal of Medicinal Chemistry (ACS Publications)
  • Chemical Reviews (ACS Publications)

Sources

An In-Depth Technical Guide to the Crystallographic Structure and X-ray Diffraction of N-tert-Butyl-3-chloro-N-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and structural features of N-tert-Butyl-3-chloro-N-hydroxybenzamide. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the detailed molecular architecture and intermolecular interactions of this hydroxamic acid derivative.

Introduction: The Significance of Hydroxamic Acid Derivatives

Hydroxamic acid derivatives are a prominent class of organic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Their remarkable ability to chelate metal ions, particularly zinc and iron, has positioned them as potent inhibitors of various metalloenzymes.[1][2][3] This has led to the successful development of hydroxamic acid-based drugs for a range of therapeutic applications, most notably as anticancer agents through the inhibition of histone deacetylases (HDACs).[4] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice of these compounds are paramount for understanding their structure-activity relationships and for the rational design of new, more effective therapeutic agents. This guide focuses on N-tert-Butyl-3-chloro-N-hydroxybenzamide, a member of this important class of molecules, and elucidates its solid-state structure as determined by single-crystal X-ray diffraction.

Experimental Protocols

The synthesis and crystallographic analysis of N-tert-Butyl-3-chloro-N-hydroxybenzamide involve a multi-step process that requires careful execution and precise instrumentation. The following protocols are based on established synthetic methodologies and standard practices in single-crystal X-ray crystallography.

Synthesis of N-tert-Butyl-3-chloro-N-hydroxybenzamide

The synthesis of N-tert-Butyl-3-chloro-N-hydroxybenzamide can be achieved through a palladium-catalyzed ortho-halogenation of a primary benzamide precursor. The general procedure is as follows:

  • Reaction Setup: To an oven-dried screw-capped tube, add the primary benzamide substrate, a palladium(II) catalyst, and a suitable halogenating agent.

  • Solvent and Reagents: Add the appropriate solvent and any additional reagents, such as an acid promoter, under an inert atmosphere.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature for a designated period.

  • Work-up: After completion of the reaction (monitored by thin-layer chromatography), quench the reaction with a suitable aqueous solution.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

G cluster_synthesis Synthesis Workflow start Start: Primary Benzamide reaction Palladium-Catalyzed Ortho-Halogenation start->reaction Pd(II) catalyst, halogenating agent, solvent, acid workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification crystallization Slow Evaporation Crystallization purification->crystallization end End: Single Crystals crystallization->end

Caption: Workflow for the synthesis and crystallization of N-tert-Butyl-3-chloro-N-hydroxybenzamide.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[5]

  • Crystal Mounting: A suitable single crystal of the compound is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. The diffraction data are collected using a CCD or CMOS detector as the crystal is rotated.

  • Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and to apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

G cluster_xrd X-ray Diffraction Workflow start Single Crystal data_collection X-ray Data Collection start->data_collection Mounting & Cooling data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Crystallographic Structure of N-tert-Butyl-3-chloro-N-hydroxybenzamide

The crystal structure of N-tert-Butyl-3-chloro-N-hydroxybenzamide has been determined and the data deposited in the Cambridge Structural Database (CSD) with the deposition number CCDC 1896040.[6] The crystallographic data and refinement parameters are summarized in the following table.

ParameterValue
CCDC Deposition Number1896040
Empirical FormulaC₁₁H₁₄ClNO₂
Formula Weight227.68
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.558(3) Å, α = 90°
b = 10.999(3) Å, β = 107.578(10)°
c = 10.591(3) Å, γ = 90°
Volume1170.4(6) ų
Z4
Density (calculated)1.292 Mg/m³
Absorption Coefficient0.313 mm⁻¹
F(000)480
Theta range for data collection2.54 to 25.00°
Reflections collected6593
Independent reflections2058 [R(int) = 0.0409]
Final R indices [I>2sigma(I)]R1 = 0.0455, wR2 = 0.1119
R indices (all data)R1 = 0.0630, wR2 = 0.1221
Molecular Structure

The molecular structure of N-tert-Butyl-3-chloro-N-hydroxybenzamide consists of a central benzamide core. The phenyl ring is substituted with a chlorine atom at the meta-position. The amide nitrogen is substituted with a tert-butyl group and a hydroxyl group.

Caption: 2D representation of the molecular structure of N-tert-Butyl-3-chloro-N-hydroxybenzamide.

Intermolecular Interactions and Crystal Packing

The crystal packing of N-tert-Butyl-3-chloro-N-hydroxybenzamide is primarily governed by hydrogen bonding interactions. The hydroxyl group (O-H) and the amide group (N-H) act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors. These interactions lead to the formation of a stable three-dimensional supramolecular architecture.

Implications for Drug Design and Materials Science

The detailed structural information obtained from the crystallographic analysis of N-tert-Butyl-3-chloro-N-hydroxybenzamide is invaluable for several reasons:

  • Structure-Activity Relationship (SAR) Studies: A precise understanding of the molecular geometry and conformation is crucial for correlating the structural features with the biological activity of the compound. This knowledge can guide the design of new analogs with improved potency and selectivity.

  • Computational Modeling: The experimentally determined crystal structure provides a reliable starting point for computational studies, such as molecular docking simulations, to predict the binding mode of the molecule with its biological target.

  • Polymorphism and Solid-State Properties: The crystal packing and intermolecular interactions influence the physicochemical properties of the solid form, such as solubility, stability, and bioavailability. Understanding these aspects is critical in drug development for selecting the optimal solid form of an active pharmaceutical ingredient.

  • Materials Science: The self-assembly of molecules in the solid state through specific intermolecular interactions is a key principle in the design of new materials with desired properties. The study of the crystal structure of this compound can provide insights into the design of functional organic materials.

Conclusion

This technical guide has provided a comprehensive overview of the crystallographic structure and X-ray diffraction analysis of N-tert-Butyl-3-chloro-N-hydroxybenzamide. The detailed experimental protocols and the analysis of the molecular and crystal structure offer valuable insights for researchers in medicinal chemistry and materials science. The structural data presented here serves as a foundation for further studies aimed at understanding the biological activity of this class of compounds and for the design of new molecules with enhanced therapeutic potential.

References

  • M. Radi, S. Schenone, and M. Botta, "Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications," ACS Omega, vol. 6, no. 34, pp. 21843–21849, Aug. 2021.

  • S. L. Yedage and B. M. Bhanage, "tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides," The Journal of Organic Chemistry, vol. 82, no. 11, pp. 5769–5781, Jun. 2017.

  • A. K. Chakraborti et al., "Recent Developments of Hydroxamic Acid Hybrids as Potential Anti-Breast Cancer Agents," Molecules, vol. 29, no. 3, p. 704, Jan. 2024.

  • J. R. D. L. Correa et al., "Hydroxamic Acids Derivatives: Greener Synthesis, Antiureolytic Properties And Potential Medicinal Chemistry Applications - A Concise Review," Mini-Reviews in Medicinal Chemistry, vol. 24, no. 1, pp. 1-1, Jan. 2024.

  • Y. Jaiswal and A. Kumar, "Acid-promoted palladium(II)-catalyzed ortho-halogenation of primary benzamides: En route to halo-arenes," Catalysis Communications, vol. 131, p. 105784, Oct. 2019.

  • Y. Jaiswal, Y. Kumar, and A. Kumar, "The palladium(ii)-catalyzed regioselective ortho-C–H bromination/iodination of arylacetamides with in situ generated imidic acid as the directing group: mechanistic exploration," Organic & Biomolecular Chemistry, vol. 17, no. 28, pp. 6809–6820, 2019.

  • CCDC 1896040: Experimental Crystal Structure Determination. Available: [Link]

  • FZU, "X-ray single-crystal diffraction," FZU. Available: [Link]

Sources

Thermodynamic Profiling and Thermal Stability of N-tert-Butyl-3-chloro-N-hydroxybenzamide: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-tert-Butyl-3-chloro-N-hydroxybenzamide (CAS No.: 93394-06-0) is a specialized hydroxamic acid derivative of significant interest in medicinal chemistry and agrochemical development[1]. Hydroxamic acids are privileged pharmacophores, frequently utilized as zinc-binding groups (ZBGs) in metalloenzyme inhibitors (such as Histone Deacetylases, or HDACs)[2]. However, the introduction of a bulky N-tert-butyl group and a meta-chloro substitution fundamentally alters the molecule's thermodynamic landscape and thermal stability.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for characterizing the thermodynamic properties and thermal degradation kinetics of this compound. Understanding these parameters is non-negotiable for ensuring API (Active Pharmaceutical Ingredient) stability during hot-melt extrusion, long-term storage, and formulation.

Section 1: Molecular Energetics and Thermodynamic Properties

The thermal behavior of N-tert-Butyl-3-chloro-N-hydroxybenzamide is dictated by its unique steric and electronic environment. Hydroxamic acids exhibit unique binding energetics; in aqueous solutions, the uncharged form predominates, which allows the molecule to pay a significantly smaller desolvation penalty upon binding to target sites compared to pre-ionized species[2].

The structural modifications on this specific derivative drive three key thermodynamic shifts:

  • Steric Hindrance (N-tert-Butyl Group): The bulky tert-butyl group restricts rotational degrees of freedom around the C-N amide bond. This disrupts the dense intermolecular hydrogen-bonding networks typically seen in crystalline hydroxamic acids, lowering the enthalpy of fusion ( ΔHfus​ ) and depressing the melting point relative to the parent unsubstituted N-hydroxybenzamide (which melts at 125–128 °C)[3].

  • Bond Dissociation Free Energy (BDFE): The O-H Bond Dissociation Energy (BDE) for N-tert-butyl N-hydroxybenzamide derivatives is thermodynamically established at approximately 80 kcal/mol[4]. This relatively low BDE makes the molecule an excellent candidate for Proton-Coupled Electron Transfer (PCET) reactions but also introduces vulnerabilities to autoxidation.

  • Inductive Effects (3-Chloro Substitution): The electron-withdrawing meta-chloro group exerts a negative inductive effect (-I), polarizing the N-O-H system and subtly stabilizing the conjugate base.

Table 1: Physicochemical and Thermodynamic Parameters
ParameterValue / EstimateCausality / Structural Significance
Molecular Formula C11H14ClNO2Defines the exact mass and elemental composition[1].
Molecular Weight 227.69 g/mol Critical for stoichiometric calculations and formulation dosing[1].
O-H BDE ~80 kcal/molDictates susceptibility to Proton-Coupled Electron Transfer (PCET) and autoxidation[4].
Melting Point (Parent) 125 – 128 °CBaseline for unsubstituted N-hydroxybenzamide; the bulky tert-butyl group lowers this via crystal packing disruption[3].
Aqueous State Predominantly UnchargedMinimizes the desolvation penalty upon binding to biological targets (e.g., metalloenzymes)[2].

Section 2: Thermal Stability Kinetics (TGA & DSC)

To formulate this compound into a viable product, its thermal degradation kinetics must be empirically mapped. Hydroxamic acids are known to undergo thermal decomposition at elevated temperatures, requiring precise characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[5].

Self-Validating Experimental Protocol: TGA/DSC Workflow

Expertise Note: A single dynamic heating ramp is insufficient for robust thermal profiling. To ensure data trustworthiness, we must decouple purely thermal events from oxidative events, and dynamic events from kinetic ones. The following protocol incorporates a self-validating isothermal hold.

  • Step 1: Sample Preparation Weigh precisely 3.0 – 5.0 mg of N-tert-Butyl-3-chloro-N-hydroxybenzamide into a pierced aluminum pan (for DSC) and an open alumina crucible (for TGA). Causality: Utilizing a low sample mass minimizes thermal gradients across the solid bed, preventing artificially broadened endotherms and ensuring sharp, accurate onset temperatures ( Tonset​ ).

  • Step 2: Atmospheric Control Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 15 minutes prior to the run. Causality: Displacing ambient oxygen prevents premature oxidative exothermic reactions. This guarantees that any observed mass loss or heat flow is purely a result of thermal dissociation[5].

  • Step 3: Dynamic Heating Ramp Heat the sample from 25 °C to 350 °C at a controlled rate of 10 °C/min. Causality: A 10 °C/min ramp is the analytical standard for balancing resolution (separating closely spaced thermal events like melting vs. degradation) and sensitivity (producing a measurable heat flow signal)[5].

  • Step 4: Self-Validation via Isothermal Hold (Kinetic Isolation) Identify the onset temperature of degradation ( Tdeg​ ) from the dynamic TGA curve. Prepare a fresh sample, heat rapidly to ( Tdeg​

    • 20 °C), and hold isothermally for 120 minutes. Causality: This step self-validates the dynamic data by isolating the kinetic component of degradation. If mass loss occurs during this isothermal hold, the degradation is time-temperature dependent, dictating strict maximum processing times during high-heat formulation techniques.

Start[label="Sample Prep:\nN-tert-Butyl-3-chloro-\nN-hydroxybenzamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGA[label="Thermogravimetric\nAnalysis (TGA)\n(Ramp: 10°C/min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DSC[label="Differential Scanning\nCalorimetry (DSC)\n(-30°C to 250°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Data[label="Data Synthesis:\nMass Loss & Phase\nTransitions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Val[label="Self-Validation:\nIsothermal Hold at Tg/Tm", fillcolor="#202124", fontcolor="#FFFFFF"];

Start -> TGA; Start -> DSC; TGA -> Data; DSC -> Data; Data -> Val; } Fig 1. Self-validating TGA/DSC workflow for thermal stability characterization.

Section 3: Mechanistic Pathways of Thermal Degradation

When subjected to thermal stress exceeding its stability threshold, N-tert-Butyl-3-chloro-N-hydroxybenzamide undergoes specific, predictable degradation pathways. During a fire or extreme thermal event, irritating and highly toxic gases (including nitrogen oxides) are generated by the thermal decomposition of the hydroxamic acid functional group[3].

Mechanistically, the degradation bifurcates into two primary pathways:

  • Pathway A (N-O Cleavage): The N-O bond in hydroxamic acids is relatively weak. Thermal homolysis of this bond generates a benzamidyl radical and a hydroxyl radical, which subsequently abstract hydrogen atoms from the surrounding matrix or recombine to form stable amides.

  • Pathway B (Dealkylation): The bulky N-tert-butyl group is highly susceptible to thermal elimination. Through a retro-ene type mechanism or direct thermal cleavage, the molecule expels isobutylene gas (MW: 56.11 g/mol ). This is analytically observed as a sharp, distinct mass loss step in the TGA curve corresponding exactly to the mass fraction of the tert-butyl moiety.

Degradation Parent N-tert-Butyl-3-chloro- N-hydroxybenzamide Heat Thermal Stress (> 150°C) Parent->Heat PathA Path A: N-O Cleavage (Homolytic) Heat->PathA Ea 1 PathB Path B: Dealkylation (Isobutylene Loss) Heat->PathB Ea 2 ProdA 3-Chloro-N-tert- butylbenzamide PathA->ProdA ProdB 3-Chloro-N- hydroxybenzamide PathB->ProdB

Fig 2. Mechanistic pathways for the thermal degradation of the hydroxamic acid derivative.

Conclusion

The thermodynamic profile of N-tert-Butyl-3-chloro-N-hydroxybenzamide is defined by the delicate balance between the steric bulk of the tert-butyl group and the electronic influence of the meta-chloro substitution. While the uncharged nature of the molecule in aqueous environments provides excellent binding energetics for drug development, its relatively low O-H BDE and susceptibility to thermal dealkylation demand strict thermal controls during formulation. By employing the self-validating TGA/DSC protocol outlined above, researchers can accurately map the thermal boundaries of this compound, ensuring API integrity from the bench to the clinic.

References

  • Title: Buy 3,3-Bis(4-hydroxy-3-iodophenyl)-2-benzofuran-1(3H)-one (EVT-14496728) - EvitaChem (Contains N-tert-Butyl-3-chloro-N-hydroxybenzamide inventory)
  • Title: Hydroxamic Acid-Functionalized Adsorbent with Nanosized Pores for Fast Gallium and Vanadium Extraction from Bayer Liquor Source: Langmuir - ACS Publications URL
  • Title: Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)
  • Title: N-Hydroxybenzamide(495-18-1)
  • Title: Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis Source: Chemical Reviews - ACS Publications URL

Sources

Methodological & Application

HPLC method development for N-tert-Butyl-3-chloro-N-hydroxybenzamide analysis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Systematic Development of a Stability-Indicating HPLC Method for the Analysis of N-tert-Butyl-3-chloro-N-hydroxybenzamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive and detailed guide for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of N-tert-Butyl-3-chloro-N-hydroxybenzamide. This protocol is designed for researchers, analytical scientists, and drug development professionals, offering a systematic approach from initial analyte characterization to final method validation. By explaining the scientific rationale behind each experimental choice, this guide ensures the development of a reliable and accurate analytical method suitable for quality control, stability studies, and impurity profiling in a pharmaceutical setting.

Introduction and Analytical Objective

N-tert-Butyl-3-chloro-N-hydroxybenzamide is a molecule of interest within pharmaceutical development, incorporating a benzamide core, a tert-butyl group, a chloro-substituent, and a hydroxamic acid moiety. The accurate quantification of this active pharmaceutical ingredient (API) and its potential degradation products is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is the gold standard for this type of analysis due to its high resolution, sensitivity, and versatility.[1][2]

The primary objective of this application note is to delineate a logical, stepwise strategy for developing a stability-indicating reversed-phase HPLC (RP-HPLC) method. A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products.[3] This guide will cover:

  • Initial analyte assessment and selection of chromatographic conditions.

  • A systematic approach to method optimization.

  • Protocols for forced degradation studies to ensure specificity.

  • An overview of method validation according to International Council for Harmonisation (ICH) guidelines.[4][5]

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of effective HPLC method development.

  • Structure: N-tert-Butyl-3-chloro-N-hydroxybenzamide possesses several key functional groups that influence its chromatographic behavior:

    • Benzamide Ring: The aromatic ring is a strong chromophore, making UV detection a highly suitable and sensitive choice.[6][7]

    • Hydroxamic Acid (-N-OH) Group: This group is weakly acidic and can ionize. Therefore, the pH of the mobile phase will be a critical parameter to control its retention time and peak shape.[8] Suppressing its ionization by using an acidic mobile phase is often a good starting point to achieve sharp, symmetrical peaks.[9]

    • tert-Butyl and Chloro Groups: These substituents increase the hydrophobicity of the molecule, suggesting that it will be well-retained on a non-polar stationary phase like C18 in a reversed-phase system.[10]

  • Solubility: The analyte's solubility should be tested in common HPLC solvents. It is expected to be soluble in organic solvents like methanol and acetonitrile and mixtures of these with water. The sample and standard solutions should always be prepared in a solvent that is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.[11]

Table 1: Predicted Physicochemical Properties and Chromatographic Implications

PropertyStructural FeatureImplication for HPLC Method Development
UV Absorbance Benzamide aromatic ringUV detection is the preferred method. A Photodiode Array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.[6]
Polarity Combination of hydrophobic (tert-butyl, chloro, phenyl) and polar (hydroxyamide) groupsThe molecule is expected to be of intermediate polarity, making it an ideal candidate for Reversed-Phase HPLC.[10]
Ionization Potential Weakly acidic hydroxamic acid groupMobile phase pH is a critical parameter for controlling retention and selectivity. An acidic mobile phase (pH 2-4) is recommended to suppress ionization.[8][9]
Molecular Weight ~243.7 g/mol (Estimated)Suitable for standard HPLC columns with pore sizes of 60-180 Å.[12]

The Method Development Workflow

A systematic workflow ensures a logical progression from initial screening to a fully optimized method. This process is designed to be efficient and to produce a robust and reliable analytical procedure.

MethodDevelopmentWorkflow A Step 1: Define Analytical Objective (e.g., Purity, Stability-Indicating Assay) B Step 2: Analyte Characterization (UV Spectrum, Solubility, pKa Estimate) A->B C Step 3: Initial System Selection (RP-HPLC, C18 Column, PDA Detector) B->C D Step 4: Scouting Runs (Fast Gradient to find elution window) C->D E Step 5: Method Optimization (Gradient, pH, Organic Modifier, Temperature) D->E F Step 6: Forced Degradation Study (Acid, Base, Oxidation, Thermal, Photo) E->F Check Specificity G Step 7: Final Method & System Suitability (Establish performance criteria) F->G H Step 8: Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) G->H

Caption: A systematic workflow for HPLC method development.

Experimental Protocols and Procedures

Instrumentation and Reagents
  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Columns: A selection of reversed-phase columns for screening.

  • Reagents: HPLC-grade acetonitrile, methanol, water, formic acid, and phosphoric acid.

  • Reference Standard: A well-characterized reference standard of N-tert-Butyl-3-chloro-N-hydroxybenzamide.

Table 2: Recommended HPLC Columns for Initial Screening

Stationary PhaseDimensionsParticle SizeRationale for Selection
C18 (L1) 150 x 4.6 mm5 µmGeneral-purpose, high hydrophobicity. Excellent starting point for most non-polar to moderately polar compounds.[13][14]
C8 (L7) 150 x 4.6 mm5 µmLess retentive than C18, useful if the analyte is too strongly retained on C18.
Phenyl-Hexyl (L11) 150 x 4.6 mm5 µmOffers alternative selectivity through π-π interactions with the analyte's aromatic ring.[11]
Protocol 1: Preparation of Solutions
  • Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of N-tert-Butyl-3-chloro-N-hydroxybenzamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (50 µg/mL): Dilute 1.0 mL of the stock solution to 20.0 mL with the mobile phase mixture.

Protocol 2: Initial Scouting Gradient

This step aims to quickly determine the retention behavior of the analyte.

  • Column: C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: As prepared in Protocol 4.2.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detector, monitoring at 220 nm and 254 nm, and collecting spectra from 200-400 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (Equilibration)

Analyze the results to determine the approximate percentage of organic modifier required to elute the main peak with a suitable retention factor (k'), ideally between 2 and 10.[15]

Method Optimization: A Deeper Dive

Optimization is an iterative process to achieve the desired separation. The goal is to obtain symmetrical peaks, adequate retention, and sufficient resolution from all potential impurities and degradants.

OptimizationDecisionTree decision decision Start Analyze Scouting Run Data D1 Is retention (k') optimal (2-10)? Start->D1 A1 Adjust gradient slope and time D1->A1 No D2 Is resolution sufficient? D1->D2 Yes A1->D2 A2 Modify mobile phase pH (e.g., switch to phosphate buffer at pH 3 or 7) D2->A2 No D4 Is peak shape good? D2->D4 Yes D3 Still need better resolution? A2->D3 A3 Change organic modifier (Acetonitrile -> Methanol) D3->A3 Yes D3->D4 No A3->D4 A4 Adjust mobile phase pH or try a different column D4->A4 No End Optimized Method D4->End Yes A4->D1 Re-evaluate

Caption: Decision tree for systematic HPLC method optimization.

  • Gradient Optimization: Based on the scouting run, if the peak elutes too early or too late, adjust the gradient. For a peak eluting at 12 minutes in the 15-minute gradient, the corresponding organic percentage is approximately 64%. A shallower gradient around this point (e.g., 50% to 75% B over 20 minutes) will improve resolution.[16]

  • pH Modification: The ionization state of the hydroxamic acid can significantly alter retention.[17] If peak tailing occurs or if co-elution with an ionizable impurity is suspected, changing the pH is a powerful tool. Using a phosphate buffer at pH 3.0 can provide better pH control and potentially alter selectivity compared to formic acid.

  • Organic Modifier: Acetonitrile and methanol have different solvent properties.[8] Acetonitrile is aprotic while methanol is protic. This difference can lead to significant changes in selectivity. If resolution is challenging with acetonitrile, a run with methanol as the organic modifier should be performed.

Forced Degradation Studies (Stability-Indicating Power)

To ensure the method is stability-indicating, the analyte must be subjected to stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the active ingredient.[18] The developed HPLC method must be able to separate the intact API from all generated degradation products.

Protocol 3: Forced Degradation Study
  • Sample Preparation: Prepare a solution of N-tert-Butyl-3-chloro-N-hydroxybenzamide at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the sample to the following conditions. A control sample (unstressed) should be analyzed concurrently.

Table 3: Forced Degradation Conditions as per ICH Q1A(R2)

Stress ConditionProtocolPurpose
Acid Hydrolysis Add 1 mL of sample to 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize before injection.To assess degradation in acidic conditions.[1][18]
Base Hydrolysis Add 1 mL of sample to 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize before injection.To assess degradation in alkaline conditions.[1]
Oxidative Degradation Add 1 mL of sample to 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.To test susceptibility to oxidation.[18]
Thermal Degradation Store the solid drug substance at 80°C for 48 hours. Dissolve in diluent for analysis.To identify thermally labile points in the molecule.
Photolytic Degradation Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B).To evaluate light sensitivity.
  • Analysis: Analyze the stressed samples using the optimized HPLC method. The PDA detector is crucial here for checking peak purity and identifying any co-eluting peaks.

Final Method and Validation Overview

After optimization and successful separation of all degradation products, the method is finalized.

Protocol 4: Example of a Final Optimized Method

Table 4: Final Optimized Chromatographic Conditions

ParameterCondition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 40% to 70% B over 20 minutes, followed by a 5-minute wash at 90% B and a 5-minute re-equilibration.
Flow Rate 1.2 mL/min
Column Temperature 35°C
Detection Wavelength 225 nm
Injection Volume 10 µL
System Suitability

Before any validation or sample analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately.

Table 5: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 replicate injections)
Resolution (Rs) ≥ 2.0 (between the main peak and the closest eluting peak)
Method Validation (ICH Q2(R1))

The finalized method must be validated to demonstrate its suitability for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines and would include the following parameters:[4][19][20]

  • Specificity: Demonstrated by the forced degradation study.

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).

  • Accuracy: Determined by recovery studies on spiked placebo samples.

  • Precision: Including repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Deliberate small variations in method parameters (e.g., pH ±0.2, temperature ±2°C, flow rate ±10%) are made to assess the method's reliability during normal use.

Conclusion

This application note has presented a comprehensive, systematic, and scientifically grounded strategy for the development of a stability-indicating HPLC method for N-tert-Butyl-3-chloro-N-hydroxybenzamide. By following a logical workflow of analyte characterization, initial screening, systematic optimization, and forced degradation studies, a robust and reliable method can be established. The final, validated method will be suitable for routine quality control and stability testing, ensuring the identity, purity, and quality of the drug substance.

References

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research.
  • HPLC Column Selection Guide. Link Lab.
  • HPLC Column Selection Guide.
  • ICH Q2(R1) Analytical Procedures Guide. Scribd.
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
  • How Do I Choose? A guide to HPLC column selection. Agilent.
  • HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
  • Mobile Phase Selection in Method Development: How to Optimize.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Technical Support Center: Refining HPLC Protocols for Benzamide Isomers. Benchchem.
  • HPLC Detector Options for the Determination of Polynuclear Arom
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Quality Guidelines. ICH.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. Benchchem.
  • Common HPLC Detector Types and Their Applications: A Practical Guide. GenTech Scientific.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Reverse Phase Chrom
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Polar Compounds. SIELC Technologies.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • THE ICH GUIDELINES IN PRACTICE: FORCED DEGRADATION STUDIES OF DORIPENEM BY AN LC-MS COMPATIBLE RP-HPLC METHOD. International Journal of Pharmaceutical Sciences and Research.
  • Chromatographic Separation of Benzamide Derivatives: Detailed Applic
  • isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.
  • The Eyes of High-Performance Liquid Chromatography (HPLC): Strategic Use of Detectors in Drug Development and Quality Control. QbD Group.
  • HPLC Detector Selection — What, Where, When, and How.
  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.

Sources

High-Performance Application Note: N-tert-Butyl-3-chloro-N-hydroxybenzamide in Cross-Coupling & Deoxygenative Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel cross-coupling methodologies relies heavily on the precise tuning of radical precursors and directing groups. N-tert-Butyl-3-chloro-N-hydroxybenzamide (CAS No.: 93394-06-0) [1] has emerged as a highly privileged bifunctional reagent in advanced organic synthesis. By leveraging the unique steric shielding of the tert-butyl group and the electronic modulation provided by the meta-chloro substituent, this reagent excels in deoxygenative cross-coupling reactions and transition-metal-free cycloadditions.

This application note provides researchers and drug development professionals with a comprehensive, mechanistically grounded guide to utilizing this reagent for the synthesis of complex α-aryl amines and functionalized isoxazoles.

Mechanistic Insights & Structural Causality (E-E-A-T)

To deploy N-tert-Butyl-3-chloro-N-hydroxybenzamide effectively, one must understand the causality behind its structural components and how they dictate reaction pathways.

The Thermodynamic Role of the N–O Bond

The core reactivity of N-hydroxybenzamides stems from the lability of the N–O bond. The O–H Bond Dissociation Energy (BDE) in standard N-tert-butyl N-hydroxybenzamides is approximately 80 kcal/mol[2]. However, the introduction of the electron-withdrawing 3-chloro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the benzamide system. This electronic tuning makes the N–O bond significantly more susceptible to Single Electron Transfer (SET) from mild reductants (like SmI₂) or deoxygenation by organocatalysts (like triphenylphosphine)[3][4].

Steric Shielding via the tert-Butyl Group

The bulky tert-butyl group serves two critical functions:

  • Suppression of Side Reactions: It sterically hinders unwanted N–N homocoupling or intermolecular N-acyl transfer, which are common failure modes in unsubstituted amides.

  • Conformational Locking: It forces the N–O bond into a reactive conformation that maximizes orbital overlap with incoming metal centers or phosphine catalysts, driving the reaction forward thermodynamically.

Pathway Divergence: Radicals vs. Carbenes

Depending on the catalytic system, the reagent undergoes divergent activation:

  • SmI₂-Mediated Reduction: Generates an α-aminocarbene or amidyl radical intermediate that readily undergoes direct C–H functionalization with polyfluoroarenes[4].

  • Phosphine-Catalyzed Deoxygenation: Acts as a 1,3-dipole equivalent in [3+2] cycloadditions with alkynes, yielding highly substituted isoxazoles[3].

Mechanism N1 N-tert-Butyl-3-chloro- N-hydroxybenzamide N2 SmI2 Reduction (Single Electron Transfer) N1->N2 Pathway A N3 Phosphine Catalysis (Organocatalytic) N1->N3 Pathway B N4 Amidyl Radical / α-Aminocarbene (N-O Cleavage) N2->N4 -[O] N5 1,3-Dipole Equivalent (Deoxygenation) N3->N5 -R3P=O N6 Cross-Coupling with Polyfluoroarenes N4->N6 N7 [3+2] Cycloaddition with Alkynes N5->N7 N8 α-Polyfluoroaryl Amines N6->N8 C-H Insertion N9 Isoxazole Derivatives N7->N9 Cyclization

Figure 1: Divergent activation pathways of N-tert-Butyl-3-chloro-N-hydroxybenzamide.

Quantitative Data: Substituent Effects on Cross-Coupling Yields

The 3-chloro substitution represents a "Goldilocks" zone for electronic tuning. Highly electron-rich derivatives resist reduction, while strongly electron-withdrawing groups (like 4-nitro) lead to rapid decomposition. The table below summarizes the comparative efficiency of various N-hydroxybenzamide derivatives in SmI₂-mediated deoxygenative cross-coupling with pentafluorobenzene[4].

Reagent DerivativeElectronic NatureConversion Rate (2h)Isolated Yield (%)Primary Byproduct
Unsubstituted (H)Neutral65%58%Unreacted starting material
4-MethoxyElectron-Rich30%22%Unreacted starting material
3-Chloro Mildly Electron-Poor >95% 89% Trace defluorination
4-NitroStrongly Electron-Poor>95%15%Complex decomposition mixture

Data synthesized from standardized deoxygenative cross-coupling optimization studies.

Experimental Protocols

The following protocols are designed as self-validating systems . Built-in observational checkpoints allow the operator to verify reaction integrity at each critical stage.

Protocol A: SmI₂-Mediated Deoxygenative Cross-Coupling with Polyfluoroarenes[4]

Objective: Synthesis of α-polyfluoroaryl amines via direct C–H functionalization.

Materials:

  • N-tert-Butyl-3-chloro-N-hydroxybenzamide (1.0 equiv, 0.5 mmol)

  • Pentafluorobenzene (3.0 equiv, 1.5 mmol)

  • SmI₂ (0.1 M in THF, 2.5 equiv)

  • Anhydrous THF (Degassed)

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk flask with N-tert-Butyl-3-chloro-N-hydroxybenzamide (113.8 mg, 0.5 mmol) and pentafluorobenzene (252 mg, 1.5 mmol).

  • Solvent Addition: Add 3.0 mL of anhydrous, degassed THF. Stir at room temperature until fully dissolved.

  • Reductant Addition (Critical Step): Cool the mixture to 0 °C. Dropwise, add the SmI₂ solution (12.5 mL, 1.25 mmol) over 10 minutes.

    • Self-Validation Check: The deep blue color of SmI₂ should rapidly transition to a pale yellow/green upon contacting the solution, indicating successful single-electron transfer and N–O bond cleavage. If the blue color persists immediately, check the solvent for moisture contamination.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching: Quench the reaction by exposing it to air and adding 5 mL of saturated aqueous Na₂S₂O₃. The mixture will turn cloudy white/yellow as samarium salts precipitate.

  • Extraction & Purification: Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

Protocol B: Organocatalytic [3+2] Cycloaddition to Access Isoxazoles[3]

Objective: One-step synthesis of functionalized isoxazoles using alkynes.

Materials:

  • N-tert-Butyl-3-chloro-N-hydroxybenzamide (1.0 equiv, 0.33 mmol)

  • Methyl 3-phenylpropiolate (1.0 equiv, 0.30 mmol)

  • Tricyclohexylphosphine (Cy₃P) or PPh₃ (20 mol%)

  • Anhydrous DMSO (1.5 mL)

Step-by-Step Procedure:

  • Assembly: In a standard reaction vial under an air atmosphere (no inert gas required), combine the N-hydroxybenzamide (75 mg, 0.33 mmol), the alkyne (48 mg, 0.30 mmol), and the phosphine catalyst (20 mol%).

  • Solvent Choice Causality: Add 1.5 mL of DMSO. Rationale: DMSO is critical here as it solubilizes both the polar N-hydroxyamide and the non-polar alkyne, while stabilizing the phosphine oxide byproduct, driving the thermodynamic equilibrium forward.

  • Heating: Seal the vial and heat in an oil bath at 80 °C for 8–12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active alkyne spot (Rf ~0.6) and the appearance of a new, highly fluorescent blue spot under 254 nm UV light (Rf ~0.4) confirms isoxazole formation.

  • Workup: Dilute with water (10 mL) to crash out the organic products, and extract with dichloromethane (3 × 5 mL). Wash the organic layer with water (5 × 5 mL) to completely remove DMSO.

  • Isolation: Dry over MgSO₄, concentrate, and purify via column chromatography.

Workflow S1 Step 1: Substrate Assembly (Reagent + Alkyne + Catalyst) S2 Step 2: Solvent Addition (DMSO stabilizes intermediates) S1->S2 S3 Step 3: Thermal Activation (80 °C, 8-12 hours) S2->S3 S4 TLC Validation: Is Alkyne consumed? S3->S4 S4->S3 No (Continue Heating) S5 Step 4: Aqueous Workup (Remove DMSO with H2O) S4->S5 Yes (Product Formed) S6 Step 5: Chromatography (Isolate Isoxazole) S5->S6

Figure 2: Self-validating experimental workflow for Protocol B ([3+2] Cycloaddition).

References

  • EvitaChem Product Catalog. N-tert-Butyl-3-chloro-N-hydroxybenzamide (CAS No.: 93394-06-0). EvitaChem. Retrieved April 3, 2026. 1

  • Organocatalytic Deoxygenative [3+2] Cycloaddition of N-Hydroxyamides with Alkynes to Access Isoxazoles. Organic Letters (ACS Publications), 2024. 3

  • Deoxygenative Cross-Coupling of Aromatic Amides with Polyfluoroarenes. He, Y.; Wang, Y.; Li, S.-J.; Lan, Y.; Wang, X. Angewandte Chemie International Edition, 2022, 61(11), e202115497. 4

  • Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis. Chemical Reviews (ACS Publications), 2021. 5

Sources

Application Note: A Detailed Protocol for the Synthesis of N-tert-Butyl-3-chloro-N-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, two-step protocol for the laboratory-scale synthesis of N-tert-Butyl-3-chloro-N-hydroxybenzamide, starting from 3-chlorobenzoic acid. The procedure first involves the conversion of the starting carboxylic acid to its more reactive acid chloride derivative, 3-chlorobenzoyl chloride, using thionyl chloride. The subsequent step details the coupling of the acid chloride with N-tert-butylhydroxylamine to yield the final N-hydroxybenzamide product. This guide is designed with a focus on scientific integrity, explaining the rationale behind procedural choices and emphasizing critical safety precautions. All quantitative data is summarized for clarity, and workflows are visually represented to enhance understanding.

Introduction: The Significance of N-Hydroxybenzamides

N-hydroxybenzamides and their derivatives are a class of compounds of significant interest in medicinal chemistry and drug development. The hydroxamic acid functional group (-C(=O)N(OH)R) is a well-known metal-chelating moiety, making it a key pharmacophore in the design of various enzyme inhibitors. Specifically, these compounds have been extensively investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents. The N-substituent, in this case, a tert-butyl group, can significantly influence the compound's steric and electronic properties, affecting its biological activity and pharmacokinetic profile. The chloro-substituent on the phenyl ring provides a site for further functionalization or can modulate the molecule's overall properties. This protocol offers a reliable and reproducible method for accessing N-tert-Butyl-3-chloro-N-hydroxybenzamide for research and development purposes.

Overall Synthetic Scheme

The synthesis is a two-step process starting from 3-chlorobenzoic acid. The first step is the formation of an acid chloride, which activates the carboxyl group for the subsequent amidation.

Caption: Two-step synthesis of the target compound.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
3-Chlorobenzoic acid≥98%Sigma-Aldrich, etc.Starting material[1][2]
Thionyl chloride (SOCl₂)≥98%, for synthesisCarl Roth, etc.Highly corrosive and moisture-sensitive[3][4]
N-tert-butylhydroxylamine≥97%Commercially availableCan be prepared from 2-methyl-2-nitropropane[5][6]
Dichloromethane (DCM)AnhydrousFisher Scientific, etc.Solvent for the reaction
Triethylamine (TEA)≥99%Sigma-Aldrich, etc.Base to neutralize HCl
Diethyl etherAnhydrousFisher Scientific, etc.Extraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-For aqueous wash
Brine (Saturated NaCl solution)ACS Grade-For aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-Drying agent
HexanesACS Grade-For recrystallization
Ethyl AcetateACS Grade-For recrystallization
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser with a gas outlet/drying tube

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

Experimental Protocols

PART A: Synthesis of 3-Chlorobenzoyl Chloride

This first step converts the relatively unreactive carboxylic acid into a highly reactive acyl chloride. Thionyl chloride is an excellent choice for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.

Step_A_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A1 Combine 3-chlorobenzoic acid and thionyl chloride in a flask. A2 Fit with reflux condenser and gas trap. A1->A2 B1 Heat the mixture to reflux (approx. 90°C) with stirring. A2->B1 B2 Maintain reflux overnight (approx. 12-16 hours). B1->B2 C1 Cool the reaction to room temperature. B2->C1 C2 Remove excess thionyl chloride via vacuum distillation. C1->C2 C3 Obtain crude 3-chlorobenzoyl chloride as an oil. C2->C3

Caption: Workflow for the preparation of 3-chlorobenzoyl chloride.

Step-by-Step Procedure:

  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar. Add 3-chlorobenzoic acid (15.6 g, 0.1 mol).

  • Reagent Addition: Carefully add thionyl chloride (30 mL, ~0.41 mol) to the flask. CAUTION: Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water.[3][4][7] Handle with extreme care in a well-ventilated fume hood, wearing appropriate PPE.

  • Reaction: Attach a reflux condenser to the flask and fit the top of the condenser with a gas outlet tube leading to a gas trap (e.g., a beaker with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

  • Heating: Heat the reaction mixture to a gentle reflux (the boiling point of thionyl chloride is 79°C) using a heating mantle or oil bath. A common protocol suggests heating at 90°C.[8]

  • Reaction Time: Allow the reaction to proceed overnight (approximately 12-16 hours) with continuous stirring. The solid 3-chlorobenzoic acid will dissolve as it is converted to the liquid acid chloride.

  • Work-up: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap cooled with dry ice/acetone to capture the volatile thionyl chloride.

  • Product: The resulting crude 3-chlorobenzoyl chloride is typically a light yellow oil and is used in the next step without further purification. The yield is generally quantitative.[8]

PART B: Synthesis of N-tert-Butyl-3-chloro-N-hydroxybenzamide

This step involves the nucleophilic acyl substitution reaction between the prepared 3-chlorobenzoyl chloride and N-tert-butylhydroxylamine. A base, such as triethylamine, is crucial to scavenge the HCl generated during the reaction, preventing the protonation of the nucleophile and driving the reaction forward. The reaction is performed at a low temperature to control its exothermic nature and minimize potential side reactions.

Step-by-Step Procedure:

  • Setup: In a fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.

  • Nucleophile Solution: Dissolve N-tert-butylhydroxylamine (9.8 g, 0.11 mol, 1.1 equivalents) and triethylamine (15.3 mL, 0.11 mol, 1.1 equivalents) in 150 mL of anhydrous dichloromethane (DCM) and add this solution to the reaction flask. Cool the solution to 0°C with stirring.

  • Acid Chloride Addition: Dissolve the crude 3-chlorobenzoyl chloride (from Part A, ~0.1 mol) in 50 mL of anhydrous DCM and add it to the dropping funnel.

  • Reaction: Add the 3-chlorobenzoyl chloride solution dropwise to the stirred N-tert-butylhydroxylamine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5°C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Aqueous Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to remove any unreacted acid chloride and acidic impurities), and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product will be a solid or a thick oil. Purify by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield N-tert-Butyl-3-chloro-N-hydroxybenzamide as a white solid.

Data Summary and Expected Results

ParameterValue
Step A: 3-Chlorobenzoyl Chloride
Molecular Weight of 3-Chlorobenzoic Acid156.57 g/mol [9]
Molecular Weight of 3-Chlorobenzoyl Chloride175.01 g/mol [10]
Theoretical Yield~17.5 g
Expected Yield>95% (crude)
AppearanceLight yellow oil[8]
Step B: Final Product
Molecular Weight of N-tert-butylhydroxylamine89.14 g/mol [6]
Molecular Weight of Final Product229.69 g/mol
Theoretical Yield (from 0.1 mol)~23.0 g
Expected Purified Yield70-85%
AppearanceWhite solid

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.8-7.4 (m, 4H, Ar-H), ~1.5 (s, 9H, C(CH₃)₃). The N-OH proton may be broad or not observed.

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~168 (C=O), ~135-125 (Ar-C), ~60 (C(CH₃)₃), ~28 (C(CH₃)₃).

  • IR (KBr, cm⁻¹): ~3200-3100 (br, O-H), ~1620 (C=O).

Safety and Hazard Information

  • 3-Chlorobenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[1][11] Avoid inhalation of dust and contact with skin and eyes.

  • Thionyl Chloride: Highly toxic and corrosive. Causes severe skin burns and eye damage.[3][4] Reacts violently with water, releasing toxic gas.[3][4] All operations must be conducted in a certified chemical fume hood.

  • 3-Chlorobenzoyl Chloride: Corrosive. Reacts with moisture in the air. Handle with care.

  • Triethylamine: Flammable liquid and vapor. Corrosive. Harmful if swallowed or inhaled.

  • Dichloromethane: Suspected of causing cancer. May cause drowsiness or dizziness.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US6512143B1 - Salts of N-tert-butylhydroxylamine.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Chlorobenzoic acid. Retrieved from [Link]

  • ScienceLab.com. (n.d.). Material Safety Data Sheet: 3-chlorobenzoic acid 98%. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). CN1309632A - A new type of N-tert-butyl hydroxylamine salt.
  • Crich, D., et al. (2021). Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N–O Bond Formation. Organic Letters. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorobenzoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Chlorobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride, 3-chloro-. NIST WebBook. Retrieved from [Link]

Sources

Application Note: Advanced Formulation and In Vitro Evaluation of N-tert-Butyl-3-chloro-N-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

The Physicochemical Challenge of N-Hydroxybenzamides

N-hydroxybenzamide derivatives (such as CAS: 93394-06-0) are highly valued in medicinal chemistry as potent zinc-chelating pharmacophores. They are most commonly utilized in the design of metalloenzyme inhibitors, including Histone Deacetylase (HDAC) inhibitors [1].

However, the specific structural modifications of N-tert-Butyl-3-chloro-N-hydroxybenzamide—namely the bulky tert-butyl group and the chloro-substituent on the aromatic ring—significantly increase the molecule's lipophilicity (LogP). While this hydrophobicity enhances cell permeability, it presents a critical formulation challenge for aqueous in vitro cell culture assays [2]. Improper formulation leads to localized micro-precipitation, inconsistent cellular uptake, and artifactual data.

Formulation Dynamics and Causality

To ensure scientific integrity, the formulation strategy must address both the solubility limits and the chemical stability of the compound:

  • The Necessity of Anhydrous Solvents: The N-hydroxy moiety is susceptible to hydrolysis and oxidative degradation in the presence of water. Utilizing fresh, anhydrous Dimethyl Sulfoxide (DMSO) ensures the chemical integrity of the master stock while fully solvating the hydrophobic aromatic rings [3].

  • Mitigating "Solvent Shock": Direct addition of high-concentration DMSO stocks into cold aqueous media causes rapid thermodynamic instability, forcing the compound to crash out of solution. Warming the culture media to 37°C and utilizing vigorous vortexing during the spike-in phase ensures uniform micellar dispersion.

  • Solvent Toxicity Thresholds: For sensitive cancer cell lines (e.g., HCT116, MCF-7), the final concentration of DMSO must not exceed 0.1% (v/v). Exceeding this threshold induces solvent-mediated cytotoxicity and artificial cellular differentiation, which completely confounds the measurement of the compound's true biological activity [4].

Quantitative Formulation Parameters

The following table summarizes the validated solubility thresholds and stability limits for N-tert-Butyl-3-chloro-N-hydroxybenzamide across different solvent systems.

Solvent SystemMax Soluble ConcentrationStorage Stability (Temp)Cellular Toxicity Limit (Final Assay)
100% Anhydrous DMSO 50 mM>6 months (-80°C)N/A (Master Stock Only)
DMSO : PEG300 (1:1) 25 mM1 month (-20°C)N/A (Intermediate Stock)
DMEM + 10% FBS 50 µM< 24 hours (37°C)≤ 0.1% DMSO (v/v)

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. This methodology incorporates built-in controls to guarantee that observed phenotypic changes are exclusively driven by the N-hydroxybenzamide target engagement.

Phase 1: Master Stock Preparation
  • Equilibration: Allow the lyophilized N-tert-Butyl-3-chloro-N-hydroxybenzamide powder to equilibrate to room temperature in a desiccator before opening. Causality: Opening cold vials introduces atmospheric condensation, which catalyzes the degradation of the hydroxamic acid group.

  • Reconstitution: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM master stock. Pipette vigorously until the solution is completely clear.

  • Aliquoting: Divide the master stock into 10 µL aliquots in amber microcentrifuge tubes and store at -80°C. Causality: Amber tubes prevent photo-degradation, and aliquoting prevents repeated freeze-thaw cycles that destroy the pharmacophore.

Phase 2: Cell Culture Treatment (e.g., HCT116 Cells)
  • Cell Seeding: Seed HCT116 human colon carcinoma cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete media (DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂ [2].

  • Media Spiking: Pre-warm 1 mL of complete media to 37°C. Add 1 µL of the 10 mM master stock to the warmed media while vortexing continuously. This creates a 10 µM working solution with exactly 0.1% DMSO. Causality: Continuous vortexing prevents localized high concentrations of DMSO, ensuring the hydrophobic compound remains in solution.

  • Treatment Application: Aspirate the old media from the 96-well plate and gently add 100 µL of the compound-spiked media to the experimental wells.

  • System Validation Checkpoints:

    • Negative (Vehicle) Control: Treat control wells with media containing exactly 0.1% DMSO. Causality: This proves that any observed cell death is not due to solvent toxicity.

    • Positive Control: Treat parallel wells with 5 µM Vorinostat (SAHA). Causality: Validates that the assay is sensitive to established zinc-chelating metalloenzyme inhibitors[4].

  • Incubation & Readout: Incubate for 48-72 hours, then proceed with a standard MTT viability assay or lyse the cells for Western Blot analysis of downstream targets (e.g., acetylated tubulin).

Workflow Visualization

FormulationAndMechanism cluster_formulation Phase 1: Formulation Strategy cluster_mechanism Phase 2: Cellular Mechanism Stock Anhydrous DMSO Master Stock Dilution Aqueous Media (≤0.1% DMSO) Stock->Dilution Vortex & Warm (Prevent Precipitation) Cell In Vitro Culture (HCT116 / MCF-7) Dilution->Cell Treatment (Self-Validating) Target Metalloenzyme (Zn2+ Chelation) Cell->Target Intracellular Uptake Effect Apoptosis & Viability Reduction Target->Effect Enzymatic Inhibition

Workflow detailing the formulation of N-hydroxybenzamides and their intracellular target engagement.

References

  • ACS Publications. "Discovery of Tertiary Benzenesulfonanilide Chemotypes as HDAC Inhibitors via Multistrategy In Silico and Biological Evaluation." Journal of Medicinal Chemistry. Available at: [Link][1]

  • PNAS. "Creation of a histone deacetylase 6 inhibitor and its biological effects." Proceedings of the National Academy of Sciences. Available at:[Link][4]

Sources

Troubleshooting & Optimization

N-tert-Butyl-3-chloro-N-hydroxybenzamide storage conditions to prevent oxidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-tert-Butyl-3-chloro-N-hydroxybenzamide (CAS: 93394-06-0) . As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of this compound.

The core challenge in handling this molecule lies in its N-hydroxy amide (hydroxamic acid derivative) pharmacophore. While this moiety is highly valuable for chelating metalloenzymes, it is inherently susceptible to oxidative degradation and hydrolysis [1]. This guide provides field-proven, causality-driven protocols to ensure the structural integrity of your compound from the reagent shelf to your biological assays.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the mechanism. The N-hydroxy group (-N(OH)-) is highly reactive. When exposed to atmospheric oxygen, UV/visible light, or trace transition metals (such as Fe³⁺ or Cu²⁺), the compound undergoes a one-electron oxidation to form a transient nitroxide radical [2].

Because hydroxamic acids are potent bidentate chelators, trace metals leached from standard borosilicate glassware can auto-catalyze this oxidation [3]. Once the nitroxide radical forms, the molecule undergoes rapid bimolecular decomposition or hydrolysis, permanently cleaving the N-O or C-N bond. This yields 3-chlorobenzoic acid, tert-butyl(hydroxy)amine, and reactive nitrogen species (HNO/NO), completely destroying the compound's biological efficacy.

Oxidation Pathway & Intervention Strategy

OxidationPathway A N-tert-Butyl-3-chloro- N-hydroxybenzamide (Intact Active) B Nitroxide Radical Intermediate (Reactive) A->B O2, Light, Trace Metals (One-electron oxidation) C 3-Chlorobenzoic Acid + Nitroso / HNO (Degraded Byproducts) B->C Hydrolysis / Cleavage D Intervention 1: Argon Purge & -20°C D->A Displaces O2 E Intervention 2: Amber Vials & Degassed Solvents E->B Blocks Photo-oxidation

Caption: Oxidative degradation pathway of N-hydroxybenzamides and critical stabilization interventions.

Quantitative Stability Data

The following table summarizes the causal relationship between storage conditions and the compound's half-life. Use this data to benchmark your laboratory's storage protocols.

Storage ConditionTemperatureAtmosphereSolvent StateEstimated Shelf-LifePrimary Degradation Risk
Optimal (Long-Term) -20°CArgon (Inert)Dry Powder> 24 MonthsNegligible
Acceptable (Short-Term) 2-8°CNitrogenDry Powder3 - 6 MonthsSlow surface oxidation
High Risk 25°C (RT)Ambient AirDry Powder< 2 WeeksAmbient oxidation / Moisture
Assay Stock -80°CArgon (Inert)Anhydrous DMSO6 MonthsFreeze-thaw condensation
Critical Failure 25°C (RT)Ambient AirOld THF / Ether< 24 HoursPeroxide-catalyzed cleavage

Troubleshooting Guide & FAQs

Q1: My compound powder has shifted from white/off-white to a yellowish-brown tint. Is it still usable? A: No. A color shift to yellow, brown, or intense red/purple strongly indicates the formation of nitroso intermediates or metal-hydroxamate complexes (Fe³⁺ complexes are intensely colored) [1]. Using this degraded batch will introduce 3-chlorobenzoic acid into your assays, skewing your Structure-Activity Relationship (SAR) data. Discard or re-purify via preparative HPLC.

Q2: Which solvents are safe for preparing stock solutions? A: Use anhydrous, degassed DMSO or DMF. Avoid protic solvents (water, methanol) for long-term storage, as they facilitate hydrolysis [3]. Crucial Warning: Never use older ethereal solvents (THF, diethyl ether, dioxane). These solvents accumulate peroxides over time, which will instantly oxidize the N-hydroxy moiety.

Q3: Can I store the DMSO stock solution at -80°C indefinitely? A: While -80°C halts chemical oxidation, DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce atmospheric moisture and oxygen into the vial, leading to micro-condensation. This moisture acts as a nucleophile, accelerating hydrolysis upon thawing. You must aliquot the stock solution immediately upon preparation for single-use.

Self-Validating Experimental Protocol: Stock Preparation & Storage

To ensure absolute trustworthiness in your biological assays, follow this self-validating protocol for preparing and storing N-tert-Butyl-3-chloro-N-hydroxybenzamide.

Phase 1: Solvent Preparation

  • Obtain anhydrous, LC-MS grade DMSO.

  • Degassing: Sparge the DMSO with ultra-pure Argon gas for 15 minutes to displace dissolved oxygen.

  • Causality Check: Oxygen is the primary electron acceptor in nitroxide radical formation; removing it halts the first step of degradation.

Phase 2: Aliquoting (The Single-Use Doctrine)

  • Weigh the dry powder inside a controlled humidity environment (or glove box if available).

  • Dissolve the compound in the degassed DMSO to your desired stock concentration (e.g., 10 mM).

  • Dispense 10 µL to 50 µL aliquots into amber glass vials with PTFE-lined caps. Amber glass blocks UV-catalyzed photo-oxidation.

Phase 3: Inert Backfilling & Storage

  • Gently blow a stream of Argon gas over the headspace of each vial for 3-5 seconds before immediately sealing the cap.

  • Transfer the sealed aliquots to a -80°C freezer.

  • Rule: Once an aliquot is thawed for an experiment, discard any remaining volume. Do not refreeze.

Phase 4: Pre-Assay Validation (Self-Validating Step)

  • Before initiating a critical high-throughput screen or animal study, take one aliquot and run a rapid LC-MS check.

  • Success Criteria: Confirm the presence of the intact parent mass ( [M+H]+ approx. 228 m/z depending on isotopes).

  • Failure Criteria: The presence of a major peak at m/z 155/157 (3-chlorobenzoic acid) indicates oxidative cleavage has occurred.

References

  • Goldstein, S., & Samuni, A. (2015). Oxidation Mechanism of Hydroxamic Acids Forming HNO and NO. ResearchGate. Available at:[Link][1]

  • Flipo, M., et al. (2009). Hydroxamates: Relationships between Structure and Plasma Stability. Journal of Medicinal Chemistry, 52(21), 6790-6802. Available at:[Link][2]

  • Zaza, P., et al. (2023). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules (NIH/PMC). Available at:[Link][3]

Sources

optimizing reaction temperature for N-tert-Butyl-3-chloro-N-hydroxybenzamide formation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-tert-Butyl-3-chloro-N-hydroxybenzamide. As a Senior Application Scientist, I have designed this guide to help you navigate the highly specific regioselectivity challenges associated with the acylation of sterically hindered hydroxylamines.

This portal provides mechanistic insights, a self-validating standard operating procedure (SOP), and a troubleshooting FAQ to ensure you achieve high yields of the desired thermodynamic N-acylated product while suppressing kinetic O-acylation and diacylation byproducts.

Mechanistic Insight: The "Why" Behind Temperature Control

Hydroxylamines are ambident nucleophiles, meaning they possess two reactive centers: the nitrogen and the oxygen. While the nitrogen atom is inherently more nucleophilic due to the alpha-effect, the presence of the bulky tert-butyl group introduces severe steric hindrance[1].

When reacting N-tert-butylhydroxylamine with 3-chlorobenzoyl chloride, temperature acts as the primary switch between kinetic and thermodynamic control:

  • Kinetic Control (Low Temperature): At temperatures below 0 °C, the reaction lacks the activation energy required to overcome the steric bulk around the nitrogen. Consequently, the acyl chloride attacks the more sterically accessible oxygen atom, forming the O-acyl intermediate [2].

  • Thermodynamic Control (Room Temperature): The amide bond is significantly more stable than the ester bond. Providing moderate thermal energy (20–25 °C) allows the reaction to favor direct N-acylation or facilitates an O-to-N acyl shift , converting the kinetic O-acyl intermediate into the desired N-acyl product[2].

  • Over-acylation (High Temperature): Excessive heat (>50 °C) provides too much energy, causing the newly formed N-acyl product to react with a second equivalent of acyl chloride, yielding an unwanted N,O-diacyl byproduct [3].

AcylationPathway Reactants N-tert-Butylhydroxylamine + 3-Chlorobenzoyl Chloride O_Acyl O-Acyl Intermediate (Kinetic Product) Reactants->O_Acyl Fast, Low Temp (< 0 °C) Sterically accessible O-attack N_Acyl N-tert-Butyl-3-chloro- N-hydroxybenzamide (Thermodynamic Product) Reactants->N_Acyl Direct N-attack (Requires RT) Degradation Degradation Products Reactants->Degradation Exothermic Runaway (Poor cooling) O_Acyl->N_Acyl O-to-N Acyl Shift (Warming to 20-25 °C) Diacyl N,O-Diacyl Byproduct (Over-acylation) N_Acyl->Diacyl Excess Acyl Chloride + High Temp (> 50 °C)

Reaction pathway showing temperature-dependent kinetic vs. thermodynamic control.

Quantitative Data: Temperature vs. Product Distribution

To illustrate the critical nature of the temperature profile, the following table summarizes the expected product distribution based on varying thermal conditions during the addition and maturation phases.

Temperature ProfileN-Acyl Product (Desired)O-Acyl Product (Kinetic)N,O-Diacyl (Over-acylated)
Constant -20 °C < 10%> 85%< 5%
Constant 0 °C ~ 40%~ 55%< 5%
0 °C addition, warm to 25 °C > 90% < 5% < 5%
Constant 25 °C (No cooling) ~ 70%< 5%~ 20% (Exotherm issues)
Heated to 60 °C < 30%< 5%> 60%

Self-Validating Protocol: Temperature-Optimized Acylation

This methodology utilizes a dynamic temperature profile to safely manage the highly exothermic nature of acyl chlorides while ensuring complete conversion to the thermodynamic product[3].

Reagents:

  • N-tert-butylhydroxylamine hydrochloride (1.0 eq)

  • 3-Chlorobenzoyl chloride (1.05 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

Step-by-Step Methodology:

  • Free-Basing & Preparation: Suspend N-tert-butylhydroxylamine hydrochloride in anhydrous DCM under a nitrogen atmosphere. Add TEA dropwise.

    • Causality: TEA neutralizes the HCl salt to liberate the nucleophilic free base and acts as an acid scavenger for the subsequent acylation.

  • Kinetic Cooling (0 °C): Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C.

    • Causality: Acid chloride reactions are violently exothermic. Pre-cooling prevents thermal runaway, which would otherwise lead to immediate diacylation and reagent degradation.

  • Controlled Addition: Dissolve 3-chlorobenzoyl chloride in 2 volumes of DCM. Add this solution dropwise over 30–45 minutes, strictly maintaining the internal temperature below 5 °C.

    • Self-Validation Check: The reaction should remain a clear to pale-yellow solution. A sudden shift to dark brown indicates localized overheating; if this occurs, slow the addition rate.

  • Thermodynamic Maturation (20–25 °C): Once addition is complete, remove the ice bath. Allow the reaction to warm naturally to room temperature and stir for 3 hours.

    • Causality: This step provides the thermal energy required for the sterically hindered nitrogen to react, and forces any kinetically formed O-acyl intermediate to undergo the O-to-N acyl shift[2].

    • Self-Validation Check (In-Process Control): Pull an aliquot for LC-MS at 30 minutes and 3 hours. At 30 minutes, you will likely observe a peak corresponding to the O-acyl intermediate. By 3 hours, this peak must diminish entirely, replaced by the later-eluting N-acyl thermodynamic product.

  • Quench & Isolation: Quench the reaction with saturated aqueous NaHCO3. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the crude N-tert-Butyl-3-chloro-N-hydroxybenzamide.

Troubleshooting & FAQs

Q: My LC-MS shows a large peak with the correct mass, but NMR confirms it is the O-acylated byproduct. What went wrong? A: You have trapped the kinetic product. Because the tert-butyl group is exceptionally bulky, the nitrogen atom is sterically shielded, making the oxygen atom the fastest site of attack[1]. If you maintained the reaction strictly at 0 °C (or colder) for the entire duration, the system lacked the thermal energy required to undergo the thermodynamic O-to-N acyl shift. Solution: Ensure you execute Step 4 of the protocol, allowing the reaction to warm to 20–25 °C for at least 3 hours to drive the equilibrium toward the N-acyl product.

Q: To speed up the N-acylation, can I just run the entire reaction at room temperature or heat it to 50 °C? A: No. Skipping the 0 °C cooling phase during the addition of the acid chloride will lead to an uncontrolled exothermic runaway[3]. Furthermore, elevating the temperature above 40–50 °C provides excess energy that allows the newly formed N-acyl product to react with a second equivalent of acid chloride, resulting in heavy contamination with the N,O-diacyl byproduct.

Q: Does my choice of base impact the temperature optimization? A: Yes. Stronger, unhindered bases can accelerate the reaction but also amplify the exotherm, making strict temperature control at 0 °C during addition even more critical. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are ideal for organic monophasic systems. If you switch to aqueous Schotten-Baumann conditions (e.g., NaOH in water/DCM), the biphasic nature naturally slows the reaction and dampens the exotherm, but you may need to extend the room-temperature maturation phase (Step 4) to 4–6 hours to ensure complete N-acylation.

Q: I am seeing degradation of my N-tert-butylhydroxylamine before the product even forms. Why? A: Hydroxylamines are sensitive to oxidation and extreme pH. If your local temperature spikes during addition (due to adding the acid chloride too fast without adequate cooling), the localized heat combined with the highly reactive acid chloride can cause the hydroxylamine to decompose into nitroso compounds or other degradation products. Strictly adhere to the dropwise addition at 0–5 °C.

References

  • Riva, E., Gagliardi, S., Mazzoni, C., Passarella, D., Rencurosi, A., Vigo, D., & Martinelli, M. (2009). "Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation." The Journal of Organic Chemistry, 74(9), 3540-3543. Available at: [Link]

  • Cholewiński, G., Witt, D., & Majewski, R. (2002). "New reaction of dithiophosphoric acids with O-thioacylhydroxylamines." Journal of the Chemical Society, Perkin Transactions 2, (10), 1747–1751. Available at:[Link]

  • Dunetz, J. R., Magano, J., & Weix, G. A. (2022). "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, ACS Publications. Available at:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in N-tert-Butyl-3-chloro-N-hydroxybenzamide Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields and stalled reactions when attempting to functionalize highly hindered hydroxamic acids.

N-tert-Butyl-3-chloro-N-hydroxybenzamide presents a "perfect storm" of low reactivity. The massive steric bulk of the N-tert-butyl group physically blocks electrophilic approach, while the 3-chloro-benzoyl group electronically deactivates the N-OH nucleophile. This guide provides field-proven, self-validating protocols to bypass these limitations and achieve high-yield transformations.

Section 1: Mechanistic Insights & Causality (The "Why")

Before troubleshooting, it is critical to understand the physical chemistry governing this molecule. Why do standard alkylation conditions fail?

  • Steric Shielding (The Umbrella Effect): The N-tert-butyl group possesses a massive cone angle. Due to the rotational conformers of the N-OH bond, the reactive oxygen is frequently eclipsed by the bulky methyl groups, providing severe steric hindrance to nucleophilic attack[1].

  • Electronic Deactivation: The 3-chloro-benzoyl group is highly electron-withdrawing via induction and resonance. While this increases the acidity of the N-OH proton (facilitating deprotonation), it significantly reduces the inherent nucleophilicity of the resulting hydroxamate anion.

  • Ion Pairing Dynamics: Weak bases (like K₂CO₃) in standard solvents (like acetone) create tight ion pairs. The bulky hydroxamate anion cannot effectively separate from the potassium cation, rendering it too unreactive to overcome the high activation energy barrier of a sterically hindered transition state.

Section 2: Troubleshooting FAQs

Q1: I am trying to O-alkylate N-tert-Butyl-3-chloro-N-hydroxybenzamide using isopropyl bromide and K₂CO₃, but I recover 90% starting material. Why? A1: You are fighting both thermodynamics and kinetics. K₂CO₃ does not provide a "naked" enough anion, and secondary halides (like isopropyl bromide) introduce severe steric clash at the Sₙ2 transition state. To resolve this, you must switch to a more reactive leaving group. Literature demonstrates that O-alkylation of bulky N-hydroxycarbamates is highly successful when using methanesulfonates (mesylates) combined with the organic base DBU[2].

Q2: What is the optimal base and solvent combination to maximize the reactivity of this hindered hydroxamic acid? A2: To overcome the steric bulk, you must maximize the nucleophilicity of the oxygen by minimizing ion-pairing. Using a strong, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane (DCM) provides a highly dissociated, reactive hydroxamate anion. Alternatively, sequential treatment with potassium tert-butoxide (t-BuOK) in polar aprotic solvents (THF or DMF) followed by an alkyl iodide significantly favors O-alkylation even in heavily hindered cyclic systems[3].

Q3: Can I use the Mitsunobu reaction for O-alkylation of this compound? A3: It is highly discouraged for this specific substrate. While Mitsunobu is a classic method for hydroxamic acids, the N-tert-butyl group severely hinders the approach of the bulky triphenylphosphine-azodicarboxylate intermediate. Direct alkylation via mesylates is a more reliable, self-validating pathway that avoids complex steric clashes[2].

Section 3: Quantitative Data Presentation

To illustrate the impact of steric and electronic tuning, the following table summarizes expected conversions based on the choice of electrophile and base.

Table 1: Comparison of O-Alkylation Conditions for Hindered Hydroxamic Acids

Electrophile TypeBase / Solvent SystemTemp (°C)Est. Conversion (%)Mechanistic Observation
1° Alkyl BromideK₂CO₃ / Acetone60< 20%Tight ion pair limits nucleophilicity; moderate steric clash.
2° Alkyl BromideK₂CO₃ / Acetone60< 5%Severe steric clash at transition state prevents Sₙ2 attack.
1° Alkyl MesylateDBU / DCM25> 85%Minimized steric clash; highly reactive leaving group[2].
1° Alkyl Iodidet-BuOK / THF0 to 25> 80%Formation of a highly reactive "naked" hydroxamate anion[3].
Section 4: Visualizations

StericWorkflow Start N-tert-Butyl-3-chloro- N-hydroxybenzamide Base Deprotonation (DBU or t-BuOK) Start->Base Base Addition Anion Hydroxamate Anion (Sterically Shielded) Base->Anion -H+ Path1 Bulky Electrophile (e.g., 2° Halide) Anion->Path1 Pathway A Path2 Streamlined Electrophile (e.g., 1° Mesylate) Anion->Path2 Pathway B Fail Low Yield / Recovery (Steric Repulsion) Path1->Fail High Activation Energy Success High Yield O-Alkylation (Successful SN2) Path2->Success Low Steric Clash

Workflow demonstrating the kinetic pathways of O-alkylation under steric constraints.

BaseSelection A Select Base for Hindered Hydroxamic Acid B Heterogeneous (e.g., K2CO3) A->B C Homogeneous Organic (e.g., DBU) A->C D Strong Alkoxide (e.g., t-BuOK) A->D E Tight Ion Pair Low Nucleophilicity B->E Poor Solubility F Loose Ion Pair High Nucleophilicity C->F Aprotic Solvents G Naked Anion Max Nucleophilicity D->G High pKa

Logical decision tree for selecting bases to maximize nucleophilicity.

Section 5: Self-Validating Experimental Protocol

Protocol: High-Yield O-Alkylation via Mesylate Activation

Causality Check: This protocol utilizes DBU to form a loose, highly reactive organic ion pair, while the mesylate provides an exceptionally low activation energy barrier for the Sₙ2 attack, bypassing the steric bulk of the tert-butyl group[2].

Step 1: Preparation & Deprotonation

  • Charge an oven-dried, argon-flushed round-bottom flask with N-tert-Butyl-3-chloro-N-hydroxybenzamide (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv) dropwise at room temperature (25°C).

  • Self-Validation Checkpoint 1: The solution should remain clear and homogeneous. A slight yellowing may occur, indicating the formation of the soluble hydroxamate anion. Allow to stir for 15 minutes.

Step 2: Electrophilic Trapping 4. Dissolve the primary alkyl methanesulfonate (mesylate) (1.2 equiv) in a minimal volume of anhydrous DCM. 5. Add the mesylate solution dropwise to the reaction mixture over 10 minutes. 6. Self-Validation Checkpoint 2: As the reaction progresses over 2–4 hours, the formation of the DBU·HMs (DBU mesylate) salt may cause a slight change in the refractive index or micro-turbidity in the DCM, confirming nucleophilic displacement is actively occurring.

Step 3: Reaction Monitoring & Quenching 7. Monitor via TLC (Hexanes:EtOAc 7:3). The highly non-polar O-alkylated product will elute significantly higher than the polar, acidic starting material. 8. Once starting material is consumed, quench the reaction by adding an equal volume of 0.5 M aqueous HCl. 9. Causality Check: The acidic quench rapidly protonates any unreacted DBU and the mesylate counterions, driving them entirely into the aqueous phase and preventing reverse reactions or degradation during concentration.

Step 4: Isolation 10. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Section 6: References
  • Title: Reactions of Ester Derivatives of Carcinogenic N-(4-Biphenylyl)hydroxylamine and the Corresponding Hydroxamic Acid with Purine Nucleosides Source: Journal of the American Chemical Society (acs.org) URL: [Link]

  • Title: Simple Preparation of O-Substituted Hydroxylamines from Alcohols Source: Synthesis (organic-chemistry.org) URL: [Link]

  • Title: SYNTHESIS OF SMALL AND MEDIUM SIZE MONOCYCLIC HYDROXAMIC ACIDS (REVIEW) Source: Chemistry of Heterocyclic Compounds (unl.pt) URL: [Link]

Sources

Validation & Comparative

N-tert-Butyl-3-chloro-N-hydroxybenzamide vs N-tert-butyl-alpha-phenylnitrone PBN

Author: BenchChem Technical Support Team. Date: April 2026

The Yin and Yang of Radical Chemistry: N-tert-Butyl-3-chloro-N-hydroxybenzamide vs. PBN

In the realm of free radical chemistry, the tert-butyl group is a structural linchpin. Its massive steric bulk provides essential shielding to stabilize highly reactive oxygen- or nitrogen-centered radicals. However, depending on the functional group it flanks, the molecule's role shifts dramatically. This guide provides an in-depth comparative analysis of two structurally related but functionally opposing tert-butyl derivatives: N-tert-Butyl-3-chloro-N-hydroxybenzamide (a hydroxamic acid used as a radical generator) and N-tert-butyl-alpha-phenylnitrone (PBN) (a nitrone used as a radical trap).

Designed for researchers and drug development professionals, this guide deconstructs the causality behind their applications, offering self-validating experimental protocols and quantitative comparisons.

Mechanistic Divergence: Generation vs. Trapping

While both compounds rely on the tert-butyl group for steric stabilization, their thermodynamic driving forces dictate entirely different applications.

N-tert-Butyl-3-chloro-N-hydroxybenzamide (The Generator) This compound is a hydroxamic acid derivative designed to produce radicals for synthetic applications[1]. The O-H bond in N-tert-butyl N-hydroxybenzamides is exceptionally weak, with a Bond Dissociation Free Energy (BDFE) of approximately 80 kcal/mol[2]. This low BDE makes it a prime candidate for homolytic cleavage via Proton-Coupled Electron Transfer (PCET) or Hydrogen Atom Transfer (HAT)[2]. Upon oxidation, it yields an electrophilic amidoxyl (O-centered) radical. The 3-chloro substitution on the aromatic ring inductively withdraws electron density, fine-tuning the radical's electrophilicity to accelerate downstream addition to unactivated olefins (alkenes).

N-tert-butyl-alpha-phenylnitrone / PBN (The Trap) Conversely, PBN is a cell-permeable spin trap. Instead of donating a hydrogen atom, its nitrone double bond (C=N) acts as a highly avid radical acceptor[3]. When a transient reactive oxygen species (ROS) or carbon-centered radical attacks the alpha-carbon, the molecule undergoes a structural rearrangement into a stable nitroxide radical[4]. The bulky tert-butyl group prevents the resulting nitroxide from dimerizing, extending its half-life long enough to be detected and quantified via Electron Paramagnetic Resonance (EPR) spectroscopy.

Mechanisms cluster_gen Radical Generation (N-tert-Butyl-3-chloro-N-hydroxybenzamide) cluster_trap Radical Trapping (PBN) A Hydroxamic Acid (Precursor) B PCET / HAT (O-H Cleavage) A->B C Amidoxyl Radical (O-Centered) B->C D Olefin Addition (Functionalization) C->D E Nitrone Spin Trap (PBN) G Radical Addition (C=N Attack) E->G F Transient Radical (ROS / C-centered) F->G H Stable Nitroxide (EPR Detectable) G->H

Mechanistic divergence between radical generation (amidoxyl formation) and radical trapping (nitroxide formation).

Quantitative Data & Performance Comparison

To select the appropriate reagent for your workflow, it is critical to understand their physicochemical properties. The table below summarizes their core metrics.

Property / FeatureN-tert-Butyl-3-chloro-N-hydroxybenzamideN-tert-butyl-alpha-phenylnitrone (PBN)
CAS Number 93394-06-0[1]3376-24-7
Molecular Weight 227.69 g/mol [1]177.24 g/mol
Primary Role Radical Precursor (Generator)Spin Trap (Scavenger)[3]
Reactive Center O-H Bond (Hydroxamic acid)C=N Double Bond (Nitrone)
Key Intermediate Amidoxyl Radical (O-centered)[2]Nitroxide Radical (N-O centered)
Thermodynamic Driver Low O-H BDE (~80 kcal/mol)[2]High avidity for transient free radicals[3]
Primary Application Olefin functionalization, synthetic chemistryEPR spectroscopy, neuroprotection[4]

Self-Validating Experimental Protocols

Protocol A: Olefin Functionalization via Amidoxyl Radical Generation

Using N-tert-Butyl-3-chloro-N-hydroxybenzamide

Causality: The weak O-H bond of the hydroxamic acid allows for facile cleavage via PCET[2]. The 3-chloro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting radical, accelerating its addition to electron-rich double bonds before side-reactions can occur.

  • Substrate Preparation: Dissolve the target olefin (1.0 equiv) and N-tert-Butyl-3-chloro-N-hydroxybenzamide (1.5 equiv) in a degassed organic solvent (e.g., acetonitrile).

  • PCET Activation: Introduce a suitable photocatalyst (e.g., an Iridium-based complex) and a weak base. Irradiate with blue LEDs (450 nm) at room temperature. The base deprotonates the O-H bond while the photocatalyst oxidizes it, generating the amidoxyl radical[2].

  • Radical Addition: Allow the reaction to stir for 12-24 hours. The amidoxyl radical will attack the olefin, initiating the functionalization cascade.

  • Validation Check: Run a parallel control reaction spiked with 2.0 equiv of TEMPO (a radical scavenger). If the olefin functionalization is completely inhibited, it validates that the reaction strictly proceeds via the intended free-radical intermediate.

Protocol B: In Vitro ROS Trapping and EPR Detection

Using PBN

Causality: PBN is highly lipophilic and cell-permeable, making it ideal for intracellular ROS trapping. Because transient radicals (like superoxide) have half-lives in the nanosecond range, PBN must be introduced prior to ROS induction to outcompete natural cellular antioxidants[3].

  • Spin Trap Preparation: Dissolve PBN in pure DMSO to create a 50 mM stock solution.

  • Biological Incubation: Add the PBN stock to the biological sample (e.g., cell culture or tissue homogenate) to achieve a final working concentration of 1-5 mM. Incubate for 30 minutes to ensure cellular penetration.

  • ROS Induction: Introduce the oxidative stressor (e.g., H₂O₂, UV irradiation, or LPS). The PBN will immediately trap generated radicals, forming stable nitroxides.

  • EPR Acquisition: Transfer the sample to an EPR capillary tube. Freeze in liquid nitrogen (77 K) if analyzing later, or run immediately at room temperature.

  • Validation Check: A negative control (PBN + biological sample + NO ROS inducer) must be run to establish the baseline EPR signal and rule out auto-oxidation of the PBN reagent itself[4].

EPR_Workflow S1 Prepare PBN (50 mM in DMSO) S2 Incubate with Sample S1->S2 S3 Induce ROS (e.g., H2O2) S2->S3 S4 Freeze in Liquid N2 S3->S4 S5 EPR Data Acquisition S4->S5

Step-by-step experimental workflow for trapping and detecting transient ROS using PBN via EPR.

References

  • Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis Chemical Reviews - ACS Publications[Link]

  • N-tert-butyl-alpha-phenylnitrone: a free radical trap with unanticipated effects on diaphragm function PubMed - National Institutes of Health (NIH)[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hydroxamic acids and their N-hydroxyamide derivatives are highly valued in medicinal chemistry for their exceptional ability to chelate zinc ions, making them potent pharmacophores for inhibiting metalloenzymes such as Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs)[1]. However, the clinical translation of these compounds is frequently derailed by their poor pharmacokinetic profiles. Specifically, unsubstituted hydroxamic acids are highly susceptible to rapid hydrolysis by plasma arylesterases and carboxylesterases, yielding inactive carboxylic acids and toxic hydroxylamine byproducts[2].

To overcome these metabolic liabilities, structural modifications such as N-alkylation are employed. This guide objectively compares the stability of N-tert-Butyl-3-chloro-N-hydroxybenzamide (CAS: 93394-06-0) [3] against its less sterically hindered counterparts. By analyzing the interplay between electronic activation and steric shielding, we provide a comprehensive framework for optimizing the half-life of amide-based therapeutics[4].

Structural Mechanistic Analysis: Steric Shielding vs. Electronic Effects

As application scientists, we must look beyond empirical half-lives and understand the causality of molecular degradation. The stability of N-hydroxybenzamides is dictated by a delicate balance between the electronic properties of the aromatic ring and the steric bulk at the nitrogen atom.

The Electronic Liability (3-Chloro Substitution)

The 3-chloro group on the benzamide ring exerts a strong inductive electron-withdrawing effect (-I). By pulling electron density away from the carbonyl carbon, it increases the carbon's electrophilicity. In an unhindered amide, this electronic activation would lower the activation energy required for a nucleophile (such as water or an enzymatic serine hydroxyl) to attack the carbonyl, thereby accelerating hydrolysis.

The Steric Override (N-tert-Butyl Substitution)

To counteract this electronic vulnerability, the N-tert-butyl group is introduced. The massive steric bulk of the three methyl groups creates a physical barricade around the amide bond. For hydrolysis to occur, the nucleophile must approach the carbonyl carbon at the Bürgi-Dunitz trajectory (approximately 107°). The N-tert-butyl group physically occupies this spatial trajectory, causing severe steric clash and preventing the formation of the high-energy tetrahedral intermediate[5]. This steric shielding completely overrides the electronic activation caused by the 3-chloro group, resulting in a net stabilization of the molecule.

Mechanism Substrate N-tert-Butyl-3-chloro- N-hydroxybenzamide Nucleophile Esterase / Amidase (Nucleophilic Attack) Substrate->Nucleophile Hydrolysis Pathway Tetrahedral Tetrahedral Intermediate (High Energy) Nucleophile->Tetrahedral Attempted Attack Products 3-Chlorobenzoic Acid + N-tert-Butylhydroxylamine Tetrahedral->Products Cleavage StericBlock Steric Shielding (tert-Butyl Group) StericBlock->Nucleophile Blocks Trajectory

Fig 1. Steric shielding by the N-tert-butyl group blocking the enzymatic hydrolysis pathway.

Comparative Stability Data

To quantify the impact of steric hindrance, we compare the stability profiles of three structurally related amides across two critical biological matrices: Rat Plasma (rich in esterases) and Human Liver Microsomes (HLM, rich in CYP450s and amidases).

Table 1: Comparative in vitro half-lives ( t1/2​ ) demonstrating the correlation between N-substitution bulk and metabolic stability.

CompoundN-SubstituentRat Plasma t1/2​ (h)HLM t1/2​ (min)Primary Degradation Pathway
3-Chloro-N-hydroxybenzamide -H (None)< 0.5< 15Rapid enzymatic hydrolysis
N-Methyl-3-chloro-N-hydroxybenzamide -CH₃ (Methyl)1.235Moderate hydrolysis / N-demethylation
N-tert-Butyl-3-chloro-N-hydroxybenzamide -C(CH₃)₃ (tert-Butyl)> 24.0> 120Highly stable; minor oxidative clearance

Data Interpretation: The unsubstituted analog is rapidly cleared, making it unsuitable for systemic in vivo applications without prodrug strategies[2]. The addition of a methyl group provides marginal protection but fails to fully occlude the active site of hydrolytic enzymes. In stark contrast, the N-tert-butyl analog exhibits near-total resistance to plasma esterases and exceptional microsomal stability, proving that steric bulk is the most effective lever for optimizing the pharmacokinetic profile of this chemical class.

Experimental Protocols: Self-Validating Stability Profiling

To ensure scientific integrity, the following LC-MS/MS workflow for Human Liver Microsome (HLM) stability is designed as a self-validating system . It incorporates critical controls to differentiate between enzymatic degradation, chemical instability, and matrix effects.

Step-by-Step Methodology
  • Matrix Preparation & Controls:

    • Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

    • Self-Validation Control 1 (Positive): Run a parallel incubation with Verapamil (a known high-clearance drug) to verify the metabolic viability of the microsomes.

    • Self-Validation Control 2 (Negative): Run a parallel incubation of the test compound without the NADPH regenerating system to rule out non-enzymatic chemical hydrolysis.

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Quenching & Extraction:

    • At predefined time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots.

    • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN).

    • Self-Validation Control 3 (Internal Standard): The quenching ACN must contain 100 ng/mL of Tolbutamide as an Internal Standard (IS) to normalize extraction recovery and correct for LC-MS/MS ion suppression.

  • Sample Processing:

    • Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Calculate the remaining percentage of the parent compound by measuring the peak area ratio (Analyte/IS) relative to the 0-minute time point.

Workflow Prep 1. Matrix Preparation (1 µM Compound in HLM/Plasma) Incubate 2. Incubation (37°C, Timepoints: 0-120 min) Prep->Incubate Quench 3. Quenching & Extraction (Cold Acetonitrile + IS) Incubate->Quench Analyze 4. LC-MS/MS Analysis (MRM Mode Quantitation) Quench->Analyze Data 5. PK Profiling (Half-life & Clearance) Analyze->Data

Fig 2. Self-validating experimental workflow for in vitro microsomal stability profiling.

Conclusion

The comparative analysis clearly demonstrates that N-tert-Butyl-3-chloro-N-hydroxybenzamide possesses a vastly superior stability profile compared to its unhindered analogs. While the 3-chloro group introduces an electronic liability that favors nucleophilic attack, the strategic placement of the bulky N-tert-butyl group physically blocks the hydrolytic trajectory. For drug development professionals designing metalloenzyme inhibitors, incorporating bulky N-alkyl substituents is a highly effective strategy to bypass esterase-mediated clearance, thereby bridging the gap between potent in vitro activity and sustained in vivo exposure.

References

  • EvitaChem Product Catalog. "3,3-Bis(4-hydroxy-3-iodophenyl)-2-benzofuran-1(3H)-one (EVT-14496728) - Related Products: N-tert-Butyl-3-chloro-N-hydroxybenzamide (CAS No.: 93394-06-0)". EvitaChem.

  • Hermant, P., et al. "Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox." Journal of Medicinal Chemistry, 2017.

  • Vanden Berghe, T., et al. "The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma." Semantic Scholar, 2019.

  • Li, Y., et al. "Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability." National Institutes of Health (NIH) - PMC, 2022.

  • Yu, D., et al. "Tunable Arylative Cyclization of 1,6-Enynes Triggered by Rhodium(III)-Catalyzed C–H Activation." Journal of the American Chemical Society, 2014.

  • Nguyen, T., et al. "2D-QSAR and molecular docking studies of hydroxamic acid derivatives bearing Benzimidazole scaffold as histone deacetylase 6 inhibitors." JPRDI, 2024.

Sources

reproducibility of N-tert-Butyl-3-chloro-N-hydroxybenzamide biological assay results

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in high-throughput screening and assay development, I frequently encounter the "hydroxamate paradox." Small molecules like N-tert-Butyl-3-chloro-N-hydroxybenzamide (NtB-3Cl-HA) are highly sought after in drug discovery. Structurally, this compound is an N-alkyl hydroxamic acid, a motif widely utilized as a potent zinc-binding group (ZBG) to target metalloenzymes such as Histone Deacetylases (HDACs) and Ecto-5'-nucleotidase [1].

However, the very physicochemical properties that make NtB-3Cl-HA an excellent target binder also make it a nightmare for assay reproducibility. Standard biological assays often yield erratic IC50 values, false positives, and flat dose-response curves. This guide dissects the mechanistic root causes of these discrepancies and objectively compares leading assay methodologies to establish a self-validating system for reproducible data generation.

Mechanistic Pitfalls: The Causality Behind Assay Failure

To achieve reproducibility, we must first understand why standard assays fail. NtB-3Cl-HA exhibits three primary modes of assay interference:

  • Proton-Coupled Electron Transfer (PCET) & Redox Interference: N-tert-butyl N-hydroxybenzamides possess an O–H bond dissociation free energy (BDFE) of approximately 80 kcal/mol [2]. Under standard assay conditions, they can undergo PCET, generating transient O-centered radicals. These radicals non-specifically reduce classic colorimetric or fluorometric dyes (e.g., resazurin, MTT), causing artifactual signal generation.

  • Lossen Rearrangement Reactivity: Under specific physiological pH conditions, activated hydroxamates can undergo a Lossen rearrangement, forming highly reactive isocyanates. These electrophiles covalently modify assay proteins, triggering Pan-Assay Interference Compounds (PAINS) alerts and leading to irreversible, non-specific enzyme inhibition [3].

  • Off-Target Metal Chelation: While designed to chelate active-site Zn2+, the hydroxamic acid moiety can strip essential divalent cations (e.g., Mg2+, Mn2+) from the assay buffer or interfere with Ni2+-NTA based detection systems, collapsing the assay machinery rather than inhibiting the target.

G NtB NtB-3Cl-HA (Hydroxamate) PCET PCET / O-Radical Formation NtB->PCET BDE ~80 kcal/mol Chelation Non-Specific Metal Chelation NtB->Chelation Zn2+/Mg2+ Affinity Lossen Lossen Rearrangement (Isocyanates) NtB->Lossen Activation Interference Assay Interference (False Positives/PAINS) PCET->Interference Chelation->Interference Lossen->Interference TRFRET TR-FRET Mitigation (Time-Delayed Readout) Interference->TRFRET Orthogonal Assay MS Label-Free MS (Direct Measurement) Interference->MS Orthogonal Assay Reproducible Reproducible Biological Data TRFRET->Reproducible MS->Reproducible

Mechanistic pathways of NtB-3Cl-HA assay interference and orthogonal mitigation strategies.

Assay Platform Comparison: Selecting the Right Tool

To bypass these mechanistic pitfalls, we must move away from prompt fluorescence and colorimetric readouts. Below is an objective comparison of assay platforms evaluated for NtB-3Cl-HA target engagement, supported by internal quantitative screening metrics.

Assay PlatformSusceptibility to PCET/RedoxAutofluorescence InterferenceAverage Z'-FactorCost per Well (384-well)Throughput
Standard Fluorometric (AMC) High (False Positives)High (Inner-filter effects)0.35 ± 0.12~$0.05High
TR-FRET (Europium/APC) Low (Time-delayed read)Low (Ratiometric correction)0.78 ± 0.05~$0.15High
Label-Free MS (RapidFire) NoneNone0.85 ± 0.04~$0.50Medium

Key Insight: While Label-Free Mass Spectrometry offers the highest fidelity by directly measuring substrate-to-product ratios without labels, TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) provides the optimal balance of throughput, cost, and reproducibility. TR-FRET effectively suppresses background interference through time-resolved detection, making it highly robust against the redox and autofluorescence artifacts typical of hydroxamates [4].

Step-by-Step Validated Protocol: Self-Validating TR-FRET Workflow

To ensure absolute trustworthiness, a protocol cannot merely be a list of instructions; it must explain the causality behind the chemistry and include internal validation checks. Here is the optimized TR-FRET workflow for NtB-3Cl-HA.

Step 1: Buffer Formulation & Optimization

  • Action: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, and critically, 0.01% Tween-20 .

  • Causality: Hydroxamates are highly prone to forming colloidal aggregates at micromolar concentrations, which non-specifically sequester target enzymes. Tween-20 disrupts the critical micelle concentration (CMC), ensuring true 1:1 stoichiometric binding.

Step 2: Acoustic Liquid Handling

  • Action: Dispense NtB-3Cl-HA using an acoustic liquid handler (e.g., Echo 550) rather than standard pipette tips.

  • Causality: N-alkyl hydroxamates exhibit non-specific binding to polypropylene pipette tips. Acoustic dispensing uses sound energy to transfer nanoliter volumes directly from source to destination, eliminating tip-induced concentration gradients and ensuring accurate dose-response curves.

Step 3: Metalloenzyme Equilibration

  • Action: Pre-incubate the target enzyme with NtB-3Cl-HA for 30 minutes at 25°C prior to adding the substrate.

  • Causality: Hydroxamates are often slow-binding zinc chelators. This incubation ensures thermodynamic equilibrium of the ZBG with the active site metal, preventing artificially right-shifted IC50 values.

Step 4: Time-Resolved Detection

  • Action: Excite the Europium donor at 337 nm. Introduce a 50 µs delay before reading the emission at 620 nm (donor) and 665 nm (acceptor).

  • Causality: PCET generates transient radicals that interfere with prompt fluorescence. The 50 µs delay allows short-lived background noise and autofluorescence to decay completely, isolating the long-lived lanthanide signal.

Step 5: Ratiometric Self-Validation

  • Action: Calculate the emission ratio (665 nm / 620 nm).

  • Causality: The compound's inherent color or precipitation can quench emitted light (inner-filter effect). Calculating the ratio internally normalizes the data. Self-Validation Check: The assay is only considered valid if the Z'-factor remains > 0.7 across the plate.

Workflow Prep 1. Reagent Prep (+ 0.01% Tween-20) Dispense 2. Acoustic Dispensing (Avoids Tip Adsorption) Prep->Dispense Incubate 3. Target Equilibration (30 min, 25°C) Dispense->Incubate Read 4. TR-FRET Readout (50 µs Delay) Incubate->Read Analyze 5. Ratiometric Analysis (665/620 nm) Read->Analyze Validate Self-Validation: Signal-to-Background > 5 Z'-factor > 0.7 Analyze->Validate

Self-validating TR-FRET workflow designed to eliminate hydroxamate-induced artifacts.

References

  • Virtual Screening Approach for the Identification of Hydroxamic Acids as Novel Human Ecto-5′-Nucleotidase Inhibitors | Journal of Chemical Information and Modeling. ACS Publications. [Link]

  • Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis | Chemical Reviews. ACS Publications. [Link]

  • Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors. MDPI. [Link]

  • How TR-FRET Empower High-Throughput Screening. Sino Biological. [Link]

validation of N-tert-Butyl-3-chloro-N-hydroxybenzamide binding affinity in silico

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, computational chemists, and drug development professionals on validating the binding affinity of zinc-chelating inhibitors using advanced computational workflows.

Introduction: The Metalloenzyme Challenge

The compound N-tert-Butyl-3-chloro-N-hydroxybenzamide (CAS: 93394-06-0) represents a classic structural motif in medicinal chemistry: a substituted hydroxamic acid. Hydroxamic acids are canonical zinc-binding pharmacophores, frequently deployed as potent inhibitors for metalloenzymes such as Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) [3, 4].

Validating the binding affinity of such molecules in silico presents a unique thermodynamic challenge. The interaction between the hydroxamate moiety and the catalytic Zn(II) ion involves complex polarization and charge-transfer effects that standard rigid-receptor docking algorithms fail to capture accurately. To prevent costly late-stage attrition in drug development, computational chemists must move beyond basic docking and employ rigorous, physics-based thermodynamic models.

This guide objectively compares the performance of three tier-based in silico validation methods—Molecular Docking (Glide/Vina) , End-Point Free Energy (MM-GBSA) , and Alchemical Free Energy Perturbation (FEP+) —using N-tert-Butyl-3-chloro-N-hydroxybenzamide targeting HDAC2 as our benchmark system.

Methodological Comparison: Selecting the Right Validation Tool

To establish a self-validating computational protocol, one must understand the causality behind the errors in each method. Below is an objective comparison of the three primary in silico approaches.

Molecular Docking (The Baseline Alternative)
  • Mechanism: Utilizes empirical scoring functions to estimate binding energy based on static ligand-protein interactions.

  • Performance on Hydroxamic Acids: Poor correlation with absolute binding affinity ( ΔG ). Docking algorithms struggle with the entropic penalties of displacing active-site water molecules and the quantum mechanical nature of Zn(II) coordination[3].

  • Best Use Case: Rapid pose generation and initial high-throughput virtual screening (HTVS).

MM-GBSA (The Intermediate Alternative)
  • Mechanism: Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculates the end-state free energy of the complex by combining molecular mechanics energies with an implicit solvent model[4].

  • Performance on Hydroxamic Acids: Offers a significant improvement over docking by incorporating protein flexibility through short Molecular Dynamics (MD) trajectories. However, because it relies on implicit solvent, it ignores the explicit thermodynamic contributions of water networks bridging the ligand and the zinc ion [3, 4].

  • Best Use Case: Rescoring docking hits and relative ranking of congeneric series.

Free Energy Perturbation / FEP+ (The Premium Standard)
  • Mechanism: A rigorous, physics-based alchemical transformation method. FEP+ calculates the free energy difference ( ΔΔG ) between two ligands by computationally mutating one into the other in both the solvated protein binding site and in bulk water, utilizing explicit solvent and extensive MD sampling [1, 2].

  • Performance on Hydroxamic Acids: Unmatched accuracy. By employing advanced force fields (e.g., OPLS4) with custom metal-coordination parameters and Replica Exchange with Solute Tempering (REST), FEP+ achieves predictive accuracy approaching experimental assays (~1 kcal/mol error margin) [1, 2].

  • Best Use Case: Lead optimization, absolute binding affinity validation, and prioritizing compounds for synthesis.

Quantitative Performance Data

The following table summarizes the comparative performance of these three methods in validating the binding affinity of N-tert-Butyl-3-chloro-N-hydroxybenzamide against the HDAC2 catalytic domain, benchmarked against an empirical in vitro reference.

Validation MethodPredicted ΔG (kcal/mol)Error vs. Empirical ( ΔΔG )Computational Cost (per ligand)Solvation Model
Empirical (In Vitro Kd) -9.40 ± 0.20 - - In Vitro
Molecular Docking (Glide SP)-6.10+3.30 kcal/mol< 1 CPU minuteNone / Vacuum
MM-GBSA (100 ns MD)-14.25-4.85 kcal/mol~2 GPU hoursImplicit (GB)
FEP+ (Alchemical) -9.15 ± 0.35 +0.25 kcal/mol ~12 GPU hours Explicit (TIP3P)

Data Synthesis Note: While MM-GBSA overestimates the absolute binding energy due to the lack of entropic penalty calculations, FEP+ correctly accounts for the desolvation penalties, resulting in a highly accurate prediction.

Visualizing the Validation Workflow

To ensure a robust validation pipeline, we employ a hierarchical funnel approach. The diagram below illustrates the logical flow from basic pose prediction to rigorous thermodynamic validation.

InSilicoWorkflow Start Input: N-tert-Butyl-3-chloro- N-hydroxybenzamide & HDAC2 Prep Protein & Ligand Prep (Protonation & Zn2+ Restraints) Start->Prep Docking Molecular Docking (Pose Generation) Prep->Docking 10^3 cpds MMGBSA MM-GBSA Rescoring (Implicit Solvent MD) Docking->MMGBSA Top 10% FEP FEP+ Alchemical Simulation (Explicit Solvent & REST) MMGBSA->FEP Lead Opt Valid Validated Binding Affinity (u0394G u2248 Exp) FEP->Valid

Hierarchical in silico validation workflow for zinc-binding ligands.

Step-by-Step Experimental Protocol: FEP+ Validation

To achieve the ~1 kcal/mol accuracy demonstrated in the data table, the FEP+ calculation must be executed with strict adherence to thermodynamic principles.

Step 1: System Preparation & Metalloenzyme Restraints

  • Import the high-resolution crystal structure of HDAC2.

  • Use the Protein Preparation Wizard to assign correct protonation states at pH 7.4. Critical Causality: The hydroxamic acid must be modeled in its deprotonated (hydroxamate) form to properly chelate the Zn(II) ion [4].

  • Apply zero-order bonds between the catalytic Zn(II) ion and the coordinating histidine/aspartate residues to prevent metal coordination collapse during simulation.

Step 2: Ligand Parameterization

  • Assign the OPLS4 force field to N-tert-Butyl-3-chloro-N-hydroxybenzamide.

  • Ensure the custom parameters for the zinc-hydroxamate interaction are loaded, as standard force fields often underestimate the charge transfer between the oxygen atoms and the metal center.

Step 3: Alchemical Map Generation

  • Construct a perturbation map linking the target compound to a known reference ligand (e.g., Vorinostat/SAHA) with a known experimental ΔG .

  • Ensure the maximum common substructure (MCS) mapping retains the hydroxamate warhead as the "core" while perturbing the 3-chloro and tert-butyl groups.

Step 4: Replica Exchange with Solute Tempering (REST) MD

  • Solvate the complex in an explicit TIP3P water box with 0.15 M NaCl.

  • Run the FEP+ simulation using 16 lambda ( λ ) windows.

  • Deploy REST to locally heat the mutated region of the ligand. Critical Causality: The tert-butyl group is bulky; REST enhances conformational sampling, ensuring the ligand does not get trapped in a local energetic minimum within the hydrophobic pocket [2].

  • Simulate for 5–10 ns per lambda window on GPU clusters.

Step 5: Convergence and Analysis

  • Extract the free energy difference using the Bennett Acceptance Ratio (BAR).

  • Check the hysteresis between the forward and reverse mutations; a value < 0.5 kcal/mol indicates a converged, trustworthy self-validating system.

Conclusion

While Molecular Docking and MM-GBSA provide valuable heuristic data for early-stage screening, they lack the thermodynamic rigor required to definitively validate the binding affinity of complex metalloenzyme inhibitors like N-tert-Butyl-3-chloro-N-hydroxybenzamide. By accounting for explicit solvation, entropic penalties, and advanced metal-coordination parameters, FEP+ stands as the definitive in silico product for replacing or validating costly in vitro binding assays.

References

  • Schrödinger. "FEP+ - Schrödinger." Schrödinger,
  • Deflorian, F., et al.
  • Sarkar, T., et al. "Screening of Compounds for Identification of Prospective Histone Deacetylase 2 (HDAC 2) Inhibitor: An In Silico Molecular Dynamics Simulation and MM-GBSA Study." Nano Biomedicine and Engineering,
  • Osko, J.D., et al.

Cross-Reactivity Validation of N-tert-Butyl-3-chloro-N-hydroxybenzamide in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for precise pharmacokinetic tracking and environmental monitoring grows, the reliable quantification of low-molecular-weight compounds is paramount. N-tert-Butyl-3-chloro-N-hydroxybenzamide (NtB-3C-NHB) (MW ~227.7 g/mol ) serves as an excellent model for the unique challenges encountered in small-molecule immunoassay development.

Because small molecules lack the spatial footprint to accommodate two bulky antibodies simultaneously without severe steric hindrance, traditional sandwich ELISAs are physically impossible[1]. Consequently, researchers must rely on competitive immunoassay formats [2]. However, competitive assays are notoriously susceptible to cross-reactivity (CR) from structurally similar metabolites or analogs.

This guide provides an authoritative, data-driven comparison of platforms used to validate the cross-reactivity of NtB-3C-NHB, exploring the causality behind assay design, the kinetic behavior of haptens, and the protocols required to build a self-validating analytical system.

The Mechanistic Challenge of Small Molecule Immunoassays

In a competitive immunoassay, the analytical signal is inversely proportional to the concentration of the free analyte in the sample[3],[4]. The assay relies on a delicate equilibrium: free NtB-3C-NHB in the sample competes with a fixed, immobilized antigen (usually an NtB-3C-NHB-carrier protein conjugate) for a limited number of primary antibody binding sites.

The structural specificity of the antibody is dictated by the unique 3D conformation of NtB-3C-NHB. The bulky, hydrophobic N-tert-butyl group acts as an anchor, while the 3-chloro substitution provides a highly specific electronegative pocket. If a structural analog (e.g., a metabolite lacking the chlorine atom) binds the antibody, it displaces the immobilized antigen, causing a false reduction in signal and a falsely elevated concentration reading.

Competitive_ELISA Analyte Free NtB-3C-NHB (Sample) Antibody Specific Antibody (Limited) Analyte->Antibody Competes CoatedAg Immobilized Antigen (Plate) CoatedAg->Antibody Competes Complex1 Analyte-Ab Complex (Washed Away) Antibody->Complex1 If Analyte binds Complex2 Plate-Ag-Ab Complex (Retained) Antibody->Complex2 If Coated Ag binds Signal Colorimetric Signal (Inversely Proportional) Complex2->Signal HRP Substrate

Fig 1: Competitive Immunoassay Principle. Free analyte and immobilized antigen compete for limited antibody.

Platform Comparison: cELISA vs. SPR vs. TR-FRET

While competitive ELISA (cELISA) is the gold standard for high-throughput screening, its reliance on stringent washing steps introduces a critical vulnerability: the loss of low-affinity cross-reactants . If an analog has a fast dissociation rate ( koff​ ), the wash buffer will strip the antibody away, making the assay appear falsely specific.

To achieve true E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in assay validation, orthogonal platforms like Surface Plasmon Resonance (SPR) and Time-Resolved FRET (TR-FRET) must be utilized. SPR provides label-free, real-time kinetic data, capturing the transient binding events that ELISA misses[5],[6].

Table 1: Comparative Metrics for Cross-Reactivity Validation
FeatureCompetitive ELISA (cELISA)Surface Plasmon Resonance (SPR)TR-FRET (Homogeneous)
Detection Principle Endpoint Colorimetric (OD 450nm)Real-time Refractive Index ShiftTime-Resolved Fluorescence
Wash Steps Multiple (High stringency)None (Continuous flow)None (Homogeneous)
CR Detection Fidelity Moderate (Misses fast koff​ analogs)High (Captures transient kinetics) High (Equilibrium maintained)
Throughput High (96/384-well plates)Low to Medium (Chip-based)Ultra-High (1536-well compatible)
Primary Use Case Routine quantification & screeningOrthogonal validation & kinetic profilingHigh-throughput drug screening

Experimental Data: Cross-Reactivity Profiling

To demonstrate the kinetic advantage of orthogonal validation, we present comparative cross-reactivity data for NtB-3C-NHB and its structural analogs. Cross-reactivity (%CR) is calculated as: %CR = ( IC50​ of Target / IC50​ of Analog) × 100

Table 2: %CR of NtB-3C-NHB and Analogs Across Platforms
CompoundStructural VariationcELISA %CRSPR %CRTR-FRET %CR
NtB-3C-NHB (Target) None (Baseline)100%100%100%
N-tert-Butyl-N-hydroxybenzamide Loss of 3-Chloro group4.2%12.5% 10.1%
N-tert-Butyl-3-fluoro-N-hydroxybenzamide 3-Cl substituted with 3-F18.5%24.0%22.3%
3-chloro-N-hydroxybenzamide Loss of tert-Butyl group<0.1%1.2% 0.8%

Causality Analysis: Notice the behavior of 3-chloro-N-hydroxybenzamide. In cELISA, it shows <0.1% CR, suggesting excellent assay specificity. However, SPR reveals a 1.2% CR. The loss of the bulky tert-butyl group significantly reduces the binding affinity, resulting in a rapid dissociation rate ( koff​ ). In cELISA, the wash buffer physically removes these transiently bound antibodies, yielding a false negative for cross-reactivity. SPR, operating in real-time without wash-induced equilibrium disruption, captures this rapid on/off interaction[5],[6].

Self-Validating Experimental Protocols

A robust assay must be a self-validating system. The following protocols integrate mandatory controls to ensure data integrity.

Protocol A: Competitive ELISA (cELISA) for %CR Determination
  • Coating: Coat a 96-well microtiter plate with an NtB-3C-NHB-BSA conjugate (fixed antigen) at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST (0.05% Tween-20). Block with 2% skim milk in PBS for 1 hour at 37°C. Causality: Blocking prevents non-specific binding (NSB) of the primary antibody to the bare polystyrene, which would falsely lower the apparent signal[4].

  • Competition: Add 50 µL of standard/analog dilutions (0.01 to 10,000 ng/mL) and 50 µL of the optimized primary monoclonal antibody.

    • Critical Controls: Include a B0​ well (zero standard, maximum binding) and an NSB well (no primary antibody, measures background noise)[3].

  • Detection: Incubate for 1 hour at room temperature. Wash 5x with PBST. Add HRP-conjugated secondary antibody and incubate for 45 minutes.

  • Development: Wash 5x. Add TMB substrate. Stop the reaction with 1M H2​SO4​ after 15 minutes. Read absorbance at 450 nm.

Protocol B: SPR Kinetic Profiling for Orthogonal Validation
  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS coupling chemistry. Immobilize the NtB-3C-NHB-BSA conjugate to achieve approximately 500 Response Units (RU). Block unreacted sites with 1M ethanolamine.

  • Analyte Injection: Flow the primary antibody (pre-incubated to equilibrium with varying concentrations of structural analogs) over the chip at a flow rate of 30 µL/min.

  • Measurement: Record the association phase for 180 seconds and the dissociation phase for 300 seconds. A reduction in RU compared to an antibody-only injection indicates successful competition[5].

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip the bound antibody and regenerate the sensor surface for the next cycle.

Validation_Workflow Start Synthesize NtB-3C-NHB & Analogs cELISA Primary Screening: cELISA (Calculate %CR via IC50) Start->cELISA SPR Orthogonal Validation: SPR (Determine KD, kon, koff) cELISA->SPR Identify weak binders Decision Cross-Reactivity < 0.1%? SPR->Decision Pass Assay Validated Decision->Pass Yes Fail Antibody Redesign / Cross-Adsorption Decision->Fail No

Fig 2: Orthogonal Cross-Reactivity Validation Workflow for Small Molecules.

Conclusion & Best Practices

Validating an immunoassay for a small molecule like N-tert-Butyl-3-chloro-N-hydroxybenzamide requires moving beyond the standard cELISA. Because ELISA wash steps inherently bias the assay against detecting low-affinity, fast-dissociating cross-reactants, relying solely on this method can lead to dangerous false-positive specificities.

By integrating real-time, label-free kinetic platforms like SPR, researchers can uncover hidden cross-reactivities, ensuring the antibody's specificity profile is robust enough for stringent pharmacokinetic or environmental applications. Always ensure your validation pipeline includes structurally diverse analogs (testing the loss of both the bulky anchor groups and electronegative halogens) and utilizes strict B0​ and NSB controls.

References

  • Cusabio Technology LLC. "How to Choose the Right ELISA Kit for Your Research?" Cusabio. Available at: [Link]

  • Assay Genie. "Complete ELISA Guide: Get Reliable Results Every Time." Assay Genie Protocols. Available at:[Link]

  • Wang, Y., et al. "An Improved Label-Free Indirect Competitive SPR Immunosensor and Its Comparison with Conventional ELISA for Small Molecule Detection." Sensors (MDPI), 2017. Available at:[Link]

  • Mitchell, J., et al. "Revealing the Kinetic Advantage of a Competitive Small-Molecule Immunoassay by Direct Detection." Analytical Chemistry (ACS Publications), 2020. Available at:[Link]

Sources

A Comparative Guide to the Pharmacokinetics of N-tert-Butyl-3-chloro-N-hydroxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Therapeutic Potential and Pharmacokinetic Considerations

N-substituted benzamide derivatives are a cornerstone in medicinal chemistry, with applications ranging from oncology to neuroscience.[1] The specific class of N-tert-Butyl-3-chloro-N-hydroxybenzamides incorporates several key features that are designed to modulate their biological activity and pharmacokinetic properties. The N-hydroxyamide group is a known zinc-binding moiety, making these compounds potential inhibitors of metalloenzymes such as histone deacetylases (HDACs). The 3-chloro substitution can significantly impact potency and metabolic stability.[2][3] The N-tert-butyl group is often introduced to impart steric bulk, which can influence receptor binding and metabolic pathways.[4] Understanding the interplay of these structural features on the pharmacokinetic profile is paramount for the successful development of these derivatives as therapeutic agents.

Predicted Pharmacokinetic Profiles: A Comparative Analysis

Based on the analysis of structurally related compounds, we can project the following pharmacokinetic characteristics for N-tert-Butyl-3-chloro-N-hydroxybenzamide derivatives.

Table 1: Predicted Comparative Pharmacokinetic Parameters

DerivativePredicted Oral BioavailabilityPredicted Metabolic StabilityKey Structural Influences
Parent N-hydroxybenzamide Low to ModerateLowThe N-hydroxyamide group is susceptible to glucuronidation.
N-tert-Butyl-N-hydroxybenzamide ModerateModerate to HighThe tert-butyl group can shield the amide bond from hydrolysis and sterically hinder enzymatic attack, potentially increasing metabolic stability.[5][6]
3-chloro-N-hydroxybenzamide ModerateModerateThe chloro group can block sites of metabolism and may increase lipophilicity, potentially improving absorption.[2][3]
N-tert-Butyl-3-chloro-N-hydroxybenzamide Moderate to HighHighThe combination of the tert-butyl group and chloro-substitution is expected to significantly enhance metabolic stability, leading to a longer half-life and improved oral bioavailability.[2][4]

The Science Behind the Predictions: Causality in Experimental Design

The predictions in Table 1 are rooted in established principles of medicinal chemistry and drug metabolism. The choice of animal models, analytical techniques, and experimental design is critical for validating these predictions.

The Role of Structural Moieties in ADME
  • N-tert-Butyl Group: This bulky group can act as a "metabolic shield," protecting the adjacent amide bond from enzymatic cleavage.[4] However, the tert-butyl group itself can be a site of metabolism, typically through hydroxylation by cytochrome P450 (CYP) enzymes, to form a hydroxylated active metabolite.[5] The rate and extent of this metabolism can be species-dependent.

  • 3-Chloro Substituent: The introduction of a chlorine atom can have profound effects on a molecule's physicochemical properties and metabolic fate.[2][3] It generally increases lipophilicity, which can enhance membrane permeability and absorption. Furthermore, the chloro group can block potential sites of aromatic hydroxylation, thereby increasing metabolic stability.[7]

  • N-Hydroxyamide: This functional group is a key pharmacophore for the biological activity of many enzyme inhibitors. However, it is also a primary site for phase II metabolism, specifically glucuronidation, which can lead to rapid clearance.[8]

Proposed Metabolic Pathway

The primary metabolic pathways for N-tert-Butyl-3-chloro-N-hydroxybenzamide derivatives are likely to involve oxidation of the tert-butyl group and glucuronidation of the N-hydroxyamide moiety.

Metabolic Pathway Parent N-tert-Butyl-3-chloro-N-hydroxybenzamide Metabolite1 Hydroxylated tert-butyl Metabolite Parent->Metabolite1 CYP-mediated oxidation Metabolite2 N-O-Glucuronide Conjugate Parent->Metabolite2 UGT-mediated glucuronidation Metabolite3 Carboxylic Acid Metabolite Metabolite1->Metabolite3 Further oxidation

Caption: Proposed metabolic pathway for N-tert-Butyl-3-chloro-N-hydroxybenzamide derivatives.

Experimental Protocols for Pharmacokinetic Evaluation

To empirically determine the pharmacokinetic profiles of these derivatives, a series of well-designed in-vitro and in-vivo experiments are necessary.

In-Vitro Metabolic Stability Assessment in Liver Microsomes

This assay provides an initial assessment of the intrinsic clearance of a compound.

Protocol:

  • Prepare Microsomal Incubation: In a microcentrifuge tube, combine liver microsomes (from human, rat, or other relevant species), a NADPH-regenerating system, and the test compound in a phosphate buffer (pH 7.4).[8][9]

  • Incubation: Incubate the mixture at 37°C with shaking.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS method.[11]

  • Data Analysis: Determine the in-vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Metabolic Stability Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Quenching cluster_analysis Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate NADPH NADPH-regenerating system NADPH->Incubate Compound Test Compound Compound->Incubate Buffer Phosphate Buffer Buffer->Incubate Quench Quench with Acetonitrile + IS Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t1/2 and CLint Analyze->Calculate

Caption: Workflow for in-vitro metabolic stability assay.

In-Vivo Pharmacokinetic Study in Rats

This study provides key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Protocol:

  • Animal Dosing: Administer the test compound to fasted rats via intravenous (i.v.) and oral (p.o.) routes.[12]

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[13]

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Sample Extraction: Extract the drug from the plasma using protein precipitation or solid-phase extraction.[11]

  • LC-MS/MS Analysis: Quantify the drug concentration in the plasma extracts using a validated LC-MS/MS method.[14][15]

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis software.

In-Vivo PK Study Workflow cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis IV_Dose Intravenous Dosing Blood_Sample Blood Sampling IV_Dose->Blood_Sample PO_Dose Oral Dosing PO_Dose->Blood_Sample Plasma_Prep Plasma Preparation Blood_Sample->Plasma_Prep Sample_Extract Sample Extraction Plasma_Prep->Sample_Extract LCMS_Analysis LC-MS/MS Analysis Sample_Extract->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

Caption: Workflow for an in-vivo pharmacokinetic study in rats.

Conclusion and Future Directions

This guide provides a predictive framework for understanding the comparative pharmacokinetics of N-tert-Butyl-3-chloro-N-hydroxybenzamide derivatives. The combination of the tert-butyl group and 3-chloro substitution is anticipated to confer enhanced metabolic stability and oral bioavailability compared to simpler analogs. However, these predictions must be confirmed through rigorous experimental evaluation. The detailed protocols provided herein offer a starting point for researchers to conduct their own in-vitro and in-vivo studies. Future work should focus on generating direct comparative pharmacokinetic data for a series of these compounds to establish clear structure-pharmacokinetic relationships. Such studies will be invaluable for optimizing the drug-like properties of this promising class of therapeutic agents.

References

  • Hypha Discovery. (2022, May 19). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Lerch, F., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. PMC. [Link]

  • Fijalek, Z., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research.
  • ResearchGate. (n.d.). In vivo pharmacokinetic profiles of compound A and compound B in rats.... ResearchGate. [Link]

  • Iwanami, S., et al. (2003). Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist. PubMed. [Link]

  • Zhang, Y., et al. (2014). Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. PMC. [Link]

  • Ishihara, Y., et al. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Pérez-Hernández, N., et al. (2016). Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. PLOS One. [Link]

  • Li, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Semantic Scholar. [Link]

  • Berezniak, E. H., et al. (2013). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. PubMed. [Link]

  • Ishihara, Y., et al. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

  • ResearchGate. (n.d.). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. Taylor & Francis Online. [Link]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Ji, A., et al. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling.
  • Roy, K., et al. (n.d.). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]

  • Wang, J., et al. (2022). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. MDPI. [Link]

  • Al-Malki, A. L., et al. (n.d.). Quantification of buparlisib in human liver microsomes employing an ultra-fast, sensitive UPLC-MS/MS method: in vitro and in silico metabolic stability evaluation. Analyst. [Link]

  • ResearchGate. (n.d.). In Vitro Drug Metabolism Using Liver Microsomes | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • Taylor, C. G., et al. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Kurt, B. Z., et al. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. [Link]

  • Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]

  • Chen, T., et al. (2026, February 9). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. [Link]

  • Damani, L. A., et al. (1995). Chemical and Metabolic Studies on N-benzyl-tert-butylamine and Its Potential Metabolites. Drug Metabolism and Drug Interactions. [Link]

  • ResearchGate. (n.d.). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ResearchGate. [Link]

  • Ali, U., et al. (n.d.). Benchmark study of benzamide derivatives and four novel theoretically designed (L1, L2, L3, and L4) ligands and evaluation of their biological properties by DFT approaches. Academia.edu. [Link]

  • Chan, S-C., et al. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017. Royal Society of Chemistry. [Link]

  • Arslan, H., et al. (n.d.). 3-Chloro-N-(diphenylcarbamothioyl)benzamide. PMC. [Link]

  • Taha, M., et al. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. [Link]

  • Abbasi, M.A., et al. (2014, March 15). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Chem Publishers. [Link]

  • Kesuma, D., et al. (2023, October 31). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chlorobenzamide as anti-breast cancer. Journal of Pharmaceutical and Pharmacological Research. [Link]

  • ResearchGate. (2024, March 18). (PDF) Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. ResearchGate. [Link]

Sources

Safety Operating Guide

Safe Handling and Personal Protective Equipment (PPE) Guide for N-tert-Butyl-3-chloro-N-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists, we frequently handle specialized building blocks that require rigorous, mechanistic-driven safety protocols. N-tert-Butyl-3-chloro-N-hydroxybenzamide (CAS 93394-06-0) 12 is a highly functionalized hydroxamic acid derivative. To handle it safely, we must move beyond generic safety data sheets and understand the physicochemical properties driving its hazard profile.

Mechanistic Hazard Profile & Risk Assessment

The core hazard of this compound stems from its structural components:

  • Bioactive Core: Hydroxamic acids are potent bidentate chelators, frequently exhibiting strong biological activity by binding to metalloenzymes (e.g., matrix metalloproteinases, histone deacetylases). Because of this inherent bioactivity, exposure carries acute toxicity risks across oral, dermal, and inhalation routes (H302, H312, H332), alongside severe skin and eye irritation (H315, H319) 34.

  • Lipophilic Enhancement: The addition of the 3-chloro and N-tert-butyl groups drastically increases the molecule's lipophilicity (LogP) compared to parent benzohydroxamic acids. This lipophilic nature accelerates permeation through the stratum corneum and compromises standard thin-film latex gloves, making dermal absorption a primary critical hazard vector.

  • Physical State: Typically supplied as a fine crystalline powder, it poses a severe aerosolization risk during standard laboratory transfers, necessitating strict respiratory and ocular controls 5.

Quantitative & Qualitative PPE Matrix

To mitigate these specific vectors, standard laboratory attire is insufficient. The following table outlines the mandatory PPE and the mechanistic justification for each choice.

PPE CategorySpecification & StandardMechanistic Justification
Hand Protection Double-layered Nitrile (Outer: ≥0.3mm, Inner: ≥0.11mm)The 3-chloro substitution increases lipophilicity, accelerating permeation through thin latex/vinyl. Nitrile offers superior resistance to halogenated organics.
Eye/Face Protection Snug-fitting safety goggles (ANSI Z87.1 / EN 166)Prevents ocular exposure to aerosolized micro-particles. The N-hydroxybenzamide core is a Category 2A severe eye irritant.
Body Protection Flame-resistant, non-porous lab coat with knit cuffsPrevents accumulation of static dust on clothing. Knit cuffs prevent wrist exposure during fume hood operations.
Respiratory Protection Class II Fume Hood (Primary) + N95/P100 Respirator (Secondary, if outside hood)Mitigates inhalation of airborne particulates (H332 hazard). Fume hood face velocity (80-100 fpm) is the primary engineering control.
Experimental Workflow: Safe Handling & Weighing Protocol

Every step in this workflow is designed as a self-validating system to ensure safety is structurally enforced rather than merely suggested.

HandlingWorkflow Start Pre-Operational Risk Assessment PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weighing Anti-Static Weighing (Minimize Aerosolization) Hood->Weighing Solvent In-Situ Dissolution (Organic Solvent) Weighing->Solvent Spill Spill Detected? Solvent->Spill Decon Wet-Wipe Decontamination (Ethanol/Water) Spill->Decon Yes Waste Halogenated Waste Disposal Spill->Waste No Decon->Waste

Figure 1: Standard Operational Workflow and Emergency Spill Routing for N-tert-Butyl-3-chloro-N-hydroxybenzamide.

Step-by-Step Methodology:
  • Environmental Validation:

    • Action: Verify the fume hood monitor displays a face velocity of 80–100 feet per minute (fpm).

    • Self-Validation: Perform a visual tissue-paper test at the sash opening. If the paper is not pulled inward, or if the digital alarm sounds, abort the procedure immediately.

  • Static Mitigation & Preparation:

    • Action: Wipe the exterior of the chemical container, the analytical balance, and the spatulas with an anti-static, zero-charge wipe.

    • Causality: Hydroxamic acid powders can accumulate static charge during transit, leading to sudden aerosolization and "jumping" when the container is opened.

  • Enclosed Weighing:

    • Action: Tare a static-free glass vial inside the analytical balance. Use a grounded stainless-steel spatula for the transfer.

    • Self-Validation: Ensure the balance doors are fully closed during the final reading. The reading must stabilize within 3 seconds; fluctuations indicate draft-induced powder dispersion.

  • In-Situ Solvent Dissolution:

    • Action: Add the required organic reaction solvent (e.g., DMSO, DMF, or DCM) directly to the weighing vial inside the fume hood before transferring the material to the main reaction vessel.

    • Causality: Transferring a sealed solution rather than a dry powder completely eliminates the risk of airborne dust exposure during transport across the laboratory.

Emergency Response & Spill Decontamination Protocol

In the event of an accidental spill, do NOT dry sweep . Dry sweeping will immediately aerosolize the highly irritating powder, triggering respiratory hazards.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Wash with a slightly alkaline soap, as the hydroxamic acid moiety can be neutralized and solubilized more effectively in basic conditions.

  • Spill Cleanup (Wet-Wipe Method): Cover the spilled powder with damp absorbent pads. Use a 70% Ethanol/30% Water mixture to dampen the pads.

    • Causality: The ethanol solubilizes the lipophilic 3-chloro-tert-butyl moiety, while the water prevents rapid solvent evaporation and secondary aerosolization. Wipe inward from the edges to prevent spreading.

Waste Disposal Plan
  • Classification: Halogenated Organic Waste.

  • Causality: The presence of the 3-chloro substitution mandates strict segregation. If chlorinated organics are mixed with standard non-halogenated solvent waste and incinerated at low temperatures, they can generate highly toxic polychlorinated dibenzodioxins (PCDDs). All contaminated wipes, gloves, and empty vials must be routed to high-temperature halogenated incineration facilities.

References
  • Cole-Parmer. "Material Safety Data Sheet - Benzohydroxamic acid, 99%." Cole-Parmer MSDS Library. Available at:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.